Executive Summary 4-Dodecyl-2,6-dimethylmorpholine, commercially known as Tridemorph , is a systemic fungicide belonging to the morpholine class. Unlike azoles that target the C14-demethylation step, this compound acts a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Dodecyl-2,6-dimethylmorpholine, commercially known as Tridemorph , is a systemic fungicide belonging to the morpholine class. Unlike azoles that target the C14-demethylation step, this compound acts as a dual-target inhibitor late in the ergosterol biosynthesis pathway.[1] Its primary biological utility lies in the control of Erysiphe graminis (powdery mildew) in cereals, though recent research has expanded its potential applications to human pathogens like Candida spp. and Aspergillus spp., as well as protozoan parasites (Leishmania, Acanthamoeba).
This guide details the compound's biochemical mechanism, spectrum of activity, and validated experimental protocols for assessing its efficacy and mode of action.[2]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
Understanding the physicochemical nature of 4-Dodecyl-2,6-dimethylmorpholine is prerequisite to designing effective bioassays.[1] The compound is highly lipophilic, necessitating specific solvent choices (e.g., DMSO, Ethanol) for stock preparation to prevent precipitation in aqueous media.
Property
Description
IUPAC Name
4-Dodecyl-2,6-dimethylmorpholine
Common Name
Tridemorph (often refers to a C11-C14 mixture)
CAS Number
1541-81-7
Molecular Formula
CHNO
Molecular Weight
283.5 g/mol
LogP (Lipophilicity)
~5.5 (High membrane permeability)
Solubility
Insoluble in water; Soluble in Ethanol, Acetone, DMSO
pKa
~8.5 (Protonated at physiological pH)
Mechanism of Action (MOA)
The biological potency of 4-Dodecyl-2,6-dimethylmorpholine stems from its interference with fungal sterol synthesis.[1] Unlike triazoles (which inhibit ERG11 / CYP51), morpholines inhibit two distinct enzymes further downstream in the pathway.[3]
Dual Inhibition Pathway
The compound induces a "morpholine-specific" sterol profile characterized by the depletion of ergosterol and the accumulation of abnormal sterols (ignosterol, fecosterol) that cannot support membrane fluidity or cell division.
Inhibition of Sterol
-Reductase (ERG24): Prevents the reduction of the C14 double bond.[1]
Inhibition of Sterol
-Isomerase (ERG2): Blocks the migration of the double bond from C8 to C7.[1]
This dual blockade results in the accumulation of
and sterols, which alter membrane permeability and the function of membrane-bound enzymes (e.g., chitin synthase), leading to fungistasis and eventual cell death.[3]
Pathway Visualization[1]
Figure 1: Ergosterol biosynthesis pathway highlighting the specific enzymatic blockades (ERG24 and ERG2) induced by 4-Dodecyl-2,6-dimethylmorpholine.[4][5][6][7]
Spectrum of Biological Activity[2][3][5][10][13][14][15]
While primarily an agricultural fungicide, the compound exhibits activity across various eukaryotic pathogens due to the conservation of sterol pathways.
Clinical Relevance: Shows in vitro activity against Candida albicans and Aspergillus fumigatus, often synergistic with azoles (due to targeting different steps in the same pathway).
Resistance: Resistance development is slower compared to single-site inhibitors (like azoles) due to the dual-target mechanism.[1]
Antiprotozoal Activity[1]
Leishmania & Trypanosoma: These parasites rely on ergosterol-like sterols.[1] Tridemorph has demonstrated leishmanicidal activity by disrupting the parasite's membrane homeostasis.[1]
Acanthamoeba: Induces encystment or lysis by altering the sterol composition of the trophozoite membrane.[1]
Quantitative Data Summary (MIC Ranges)
Note: Values are approximate and strain-dependent.
Organism
MIC Range (µg/mL)
Activity Type
Erysiphe graminis
0.1 – 1.0
Fungicidal
Candida albicans
0.5 – 8.0
Fungistatic/Fungicidal
Aspergillus fumigatus
2.0 – 16.0
Fungistatic
Staphylococcus aureus
> 32.0
Weak / Non-specific
Experimental Protocols
To ensure data integrity, the following protocols utilize self-validating controls.
Protocol A: High-Throughput MIC Determination (Microbroth Dilution)
Objective: Determine the potency of 4-Dodecyl-2,6-dimethylmorpholine against fungal isolates.
Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL. (Do not use water; precipitation will invalidate results).[1]
Media: RPMI 1640 buffered with MOPS (pH 7.0).
Inoculum: Adjust fungal suspension to
CFU/mL (yeasts) or CFU/mL (molds).
Plate Setup:
Dispense 100 µL of 2x drug concentration into column 1 of a 96-well plate.
Perform serial 1:2 dilutions across to column 10.[1]
Column 11: Growth Control (Media + Inoculum + solvent vehicle).[1]
. MIC is the lowest concentration with (fungistatic) or (fungicidal) inhibition relative to growth control.[1]
Protocol B: Sterol Profile Validation via GC-MS
Objective: Confirm the MOA by detecting the accumulation of ignosterol/fecosterol.[1] This is the authoritative test for morpholine activity.
Figure 2: Workflow for the extraction and identification of sterol intermediates to validate morpholine inhibition.[1]
Step-by-Step Methodology:
Treatment: Grow cultures to mid-log phase.[1] Treat with sub-lethal concentration (e.g., 0.5x MIC) of 4-Dodecyl-2,6-dimethylmorpholine for 16 hours.
Saponification: Pellet cells, wash with PBS. Resuspend in 3 mL of 25% alcoholic KOH. Vortex and incubate at 80°C for 60 mins. Critical Step: This releases sterols from esters and the cell wall.
Extraction: Add 1 mL water and 3 mL n-heptane. Vortex vigorously for 3 mins.[1] Centrifuge to separate phases. Collect the upper organic layer.[1]
Derivatization: Evaporate heptane under N
. Resuspend residue in 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1] Incubate at 60°C for 30 mins.
Analysis: Inject 1 µL into GC-MS.
Expected Result (Control): Dominant peak at Ergosterol retention time.
Expected Result (Treated): Diminished Ergosterol peak; appearance of peaks corresponding to Ignosterol and Fecosterol .[1][5]
Toxicology & Safety Profile
Signal Word: DANGER
Skin/Eye: 4-Dodecyl-2,6-dimethylmorpholine is corrosive .[1][8] It causes severe skin burns (Skin Corr.[1][9] 1C) and serious eye damage.[1][9][10][8]
Precaution: Double-gloving (Nitrile) and face shield are mandatory when handling the neat substance.[1]
Reproductive Toxicity: Some morpholine derivatives have shown teratogenic potential in animal models.[1] Pregnant personnel should avoid handling.
Environmental: Toxic to aquatic life with long-lasting effects.[1][10] All waste must be segregated into halogenated/hazardous organic waste streams.[1]
References
PubChem. (n.d.).[1] Morpholine, 4-dodecyl-2,6-dimethyl- Compound Summary. National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]
Mercer, E. I. (1991).[1] Sterol biosynthesis inhibitors: Their current status and modes of action. Lipids. (Review of morpholine mechanism on ERG2/ERG24).
Raederstorff, D., & Rohmer, M. (1987). Sterol biosynthesis inhibitors as probes for the investigation of the sterol pathway in Acanthamoeba polyphaga. European Journal of Biochemistry. (Evidence of antiprotozoal activity and sterol profile modification).[1][5]
Creative Biolabs. (n.d.).[1] Ergosterol Biosynthesis as Antifungal Drug Targets. Retrieved February 7, 2026, from [Link]
Technical Monograph: Safety, Handling, and Application of 4-Dodecyl-2,6-dimethylmorpholine
Executive Summary & Chemical Identity 4-Dodecyl-2,6-dimethylmorpholine (often chemically synonymous with the commercial fungicide Tridemorph ) is a lipophilic amine used primarily as a reference standard in antifungal dr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
4-Dodecyl-2,6-dimethylmorpholine (often chemically synonymous with the commercial fungicide Tridemorph ) is a lipophilic amine used primarily as a reference standard in antifungal drug discovery and sterol biosynthesis research.
Unlike simple morpholines, the addition of a C12 (dodecyl) aliphatic tail drastically alters its physicochemical profile, transforming it from a water-soluble base into a highly lipophilic, membrane-permeable agent. This modification dictates its specific handling protocols: standard nitrile gloves are often insufficient for prolonged protection due to rapid permeation.
Protonated at physiological pH; acts as a cationic amphiphile.
Toxicological Mechanisms & Hazard Identification
For drug development professionals, understanding the mechanism of toxicity is as important as the classification. This compound is not merely a corrosive amine; it is a specific metabolic disruptor.
Mechanism of Action (Target & Off-Target)
The compound functions as a Sterol Biosynthesis Inhibitor (SBI) .
Primary Target (Fungal): Inhibits
isomerase and cycloeucalenol-obtusifoliol isomerase.
Secondary Target (Mammalian): Cross-reactivity with mammalian cholesterol synthesis enzymes (specifically 7-dehydrocholesterol reductase and related isomerases), leading to the accumulation of abnormal sterol precursors (e.g.,
-cholestenol).
Critical Hazards
Reproductive Toxicity (Category 1B): Presumed human reproductive toxicant. Teratogenic effects have been observed in animal models (cleft palate, skeletal abnormalities) due to the disruption of cholesterol signaling (Sonic Hedgehog pathway) during embryogenesis.
Skin/Eye Corrosivity: The free base is a severe irritant. The lipophilic tail facilitates deep dermal penetration, potentially delivering the amine to the vascular bed more efficiently than simple morpholine.
Pathway Visualization
The following diagram illustrates the specific blockade points in the sterol pathway, highlighting the divergence between fungal and mammalian toxicity.
Caption: Mechanism of Action showing the inhibition of the
isomerase step, leading to depletion of ergosterol and accumulation of membrane-disrupting precursors.[1]
Engineering Controls & Personal Protective Equipment (PPE)
Standard Lab Protocol is Insufficient.
Due to the high LogP (~7), this compound behaves like a "molecular needle," penetrating standard nitrile gloves faster than hydrophilic corrosives.
Action: Remove immediately upon splash. Do not re-use.
Prolonged Handling / Stock Preparation:
Material:Laminate Film (e.g., Silver Shield / 4H) or Viton .
Reasoning: Aliphatic amines with long alkyl chains degrade nitrile and latex matrices. Laminate film provides >4 hours breakthrough time.
Dexterity Tip: Wear a tight-fitting nitrile glove over the Silver Shield glove to improve grip on small vials.
Respiratory Protection[5]
Primary Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood.
Secondary Control: If hood use is impossible (e.g., spill cleanup outside hood), use a full-face respirator with Organic Vapor/Amine (OV/AM) cartridges. P100 particulate filters alone are insufficient due to vapor pressure.
Experimental Protocols
Preparation of 10 mM Stock Solution (DMSO)
Context: For use in cellular cytotoxicity or antifungal susceptibility assays (MIC determination).
Reagents:
4-Dodecyl-2,6-dimethylmorpholine (Liquid, stored at 4°C).
Anhydrous DMSO (Dimethyl Sulfoxide).
Protocol:
Equilibration: Allow the compound vial to reach room temperature before opening to prevent water condensation (amines are hygroscopic).
Weighing:
Place a tared amber glass vial (2 mL) on an analytical balance inside the fume hood.
Using a positive displacement pipette (viscous liquid), dispense ~28.4 mg of the compound.
Record exact mass (e.g.,
mg).
Calculation:
Solubilization: Add the calculated volume of DMSO. Vortex for 30 seconds. The solution should be clear and colorless.
Storage: Store in amber glass at -20°C. Stable for 6 months. Do not use polystyrene plastics (compound may leach plasticizers).
Safe Waste Disposal
Never pour down the drain. This compound is highly toxic to aquatic life (LC50 < 1 mg/L for fish).
Stream: Segregate into "Basic/Alkaline Organic Waste" or "Halogen-Free Organic Waste" depending on site rules.
Deactivation (Spills): Absorb with sand/vermiculite. Clean surface with a dilute (5%) acetic acid solution to neutralize the amine, followed by soap and water.
Workflow Visualization: Safety & Handling
This workflow enforces the "Self-Validating" safety approach. If a step fails (e.g., glove check), the workflow halts.
Caption: Operational workflow emphasizing the critical "Stop" points regarding reproductive health risks and PPE verification.
References & Authority
European Chemicals Agency (ECHA). Tridemorph - Substance Information & Registration Dossier. (Detailed toxicological endpoints including reproductive toxicity).[3]
[Link]
PubChem. 4-Dodecyl-2,6-dimethylmorpholine (Compound Summary). National Library of Medicine.
[Link][4]
Mercer, E. I. (1991). Sterol biosynthesis inhibitors: Their current status and modes of action. Lipids, 26(8), 584–597. (Authoritative source on the
physical and chemical characteristics of 4-Dodecyl-2,6-dimethylmorpholine
An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Dodecyl-2,6-dimethylmorpholine **Abstract This technical guide provides a comprehensive overview of the , a versatile tertiary amine with sign...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Dodecyl-2,6-dimethylmorpholine
**Abstract
This technical guide provides a comprehensive overview of the , a versatile tertiary amine with significant applications as a corrosion inhibitor and surfactant. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, stereochemistry, physicochemical properties, synthesis, and analytical characterization. By synthesizing established chemical principles with data from analogous compounds, this guide serves as a foundational resource for the effective application and study of this molecule.
Introduction and Molecular Identity
4-Dodecyl-2,6-dimethylmorpholine is a substituted heterocyclic amine characterized by a morpholine ring bearing two methyl groups at the C2 and C6 positions and a long C12 alkyl (dodecyl) chain attached to the nitrogen atom. The presence of the lipophilic dodecyl tail and the polar morpholine head imparts amphiphilic properties to the molecule, making it an effective surfactant.[1] Its primary utility is found in industrial applications, including detergents, lubricants, metalworking fluids, and the oil and gas sector, where it functions as a highly effective corrosion inhibitor.[1] The core 2,6-dimethylmorpholine structure is also a recognized building block in the synthesis of pharmaceuticals and agrochemicals.[2]
It is critical for researchers to recognize that this compound is a mixture of isomers, primarily the cis and trans diastereomers, which can have different biological and chemical properties. The major component is often the racemic cis-(2R,6S)-4-dodecyl-2,6-dimethylmorpholine.[1]
The functionality of 4-Dodecyl-2,6-dimethylmorpholine is intrinsically linked to its three-dimensional structure. The molecule possesses two stereocenters at the C2 and C6 positions of the morpholine ring. This gives rise to two diastereomeric forms: cis and trans.
cis-isomer ((2R,6S)-rel): The two methyl groups are on the same side of the morpholine ring (one axial, one equatorial in the preferred chair conformation).
trans-isomer ((2R,6R)-rel): The two methyl groups are on opposite sides of the ring (both equatorial in the preferred chair conformation).
The cis-isomer is often the preferred intermediate for specific applications, such as in certain crop protection agents, due to its specific spatial arrangement.[2] The synthesis process can be tailored to favor the formation of the cis-isomer.
Caption: General synthesis workflow for 4-Dodecyl-2,6-dimethylmorpholine.
Protocol 1: Representative Synthesis of cis-Rich 2,6-Dimethylmorpholine
This protocol is adapted from patented industrial processes and is designed to maximize the yield of the cis-isomer. [2][4]The causality behind this method lies in the thermodynamic equilibrium established under acidic conditions at high temperatures, which favors the formation of the more stable cis-isomer.
[2]
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and distillation apparatus, simultaneously meter in diisopropanolamine and an excess of 96% sulfuric acid (e.g., a 1:1.5 to 1:3.0 molar ratio).
Exothermic Reaction: The initial mixing is highly exothermic. Control the feed rate to allow the temperature to rise to 100-150°C without external cooling. This utilizes the heat of reaction, improving energy efficiency.
Cyclization and Dehydration: Once addition is complete, heat the reaction mixture to 180°C for 3-5 hours. During this phase, water is continuously removed by distillation, driving the equilibrium towards the cyclized product.
Work-up and Neutralization: Cool the reaction mixture and cautiously dilute with water. Add the acidic mixture to a cooled, concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12). This neutralizes the sulfuric acid and liberates the free amine.
Isolation: The crude 2,6-dimethylmorpholine is isolated by steam distillation or solvent extraction. The resulting product will be a mixture of cis and trans isomers, typically with a cis content of 80% or higher.
[4]6. Purification: Further purification and enrichment of the cis-isomer can be achieved by fractional distillation under vacuum or by selective crystallization of a salt derivative.
[1]
Protocol 2: Representative N-Alkylation
This protocol describes a standard method for the N-alkylation of a secondary amine using an alkyl halide. The choice of a polar aprotic solvent and a mild base is crucial to facilitate the Sₙ2 reaction while minimizing side reactions.
Reaction Setup: To a solution of cis-2,6-dimethylmorpholine (1.0 eq) in acetonitrile (ACN), add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) as the base.
Reagent Addition: Add 1-bromododecane (1.1 eq) to the stirred suspension.
Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting amine is consumed.
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-dodecyl-2,6-dimethylmorpholine.
Analytical and Spectroscopic Characterization
A multi-technique approach is required for the unambiguous characterization and quality control of 4-Dodecyl-2,6-dimethylmorpholine.
Table 3: Expected Spectroscopic Characteristics
Technique
Expected Observations
¹H NMR
Alkyl Chain: A triplet at ~0.88 ppm (-CH₃), a broad multiplet at ~1.26 ppm (-(CH₂)₉-), and multiplets corresponding to the -N-CH₂- and -N-CH₂-CH₂- protons. Morpholine Ring: Complex multiplets for the ring protons and two distinct signals for the C2 and C6 methyl groups. The chemical shifts and coupling constants will differ between cis and trans isomers.
¹³C NMR
Alkyl Chain: A signal at ~14 ppm (-CH₃), a series of signals between 22-32 ppm (-(CH₂)₁₀-), and a signal for the -N-CH₂- carbon. Morpholine Ring: Signals for the C-O carbons (~65-75 ppm), C-N carbons (~50-60 ppm), and the two methyl carbons.
Mass Spec. (EI)
Molecular Ion (M⁺): Expected at m/z = 283. Key Fragments: A prominent fragment from alpha-cleavage adjacent to the nitrogen, resulting in the loss of a C₁₁H₂₃ radical (m/z = 114). Fragmentation of the dodecyl chain will produce a characteristic pattern of ions separated by 14 amu (CH₂).
FT-IR
C-H stretching (alkane) bands around 2850-2960 cm⁻¹. C-N stretching bands around 1050-1250 cm⁻¹. Absence of N-H stretching bands (~3300-3500 cm⁻¹) confirms the tertiary amine structure.
Protocol 3: Purity Determination by Gas Chromatography (GC)
GC with a flame ionization detector (GC-FID) is a robust method for assessing the purity of 4-Dodecyl-2,6-dimethylmorpholine and quantifying the ratio of cis to trans isomers. The key to this analysis is using a deactivated column suitable for amines to prevent peak tailing.
[5]
System Preparation: Use a GC system equipped with an FID. A suitable column is a medium-polarity capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
GC Conditions:
Injector Temperature: 280°C
Detector Temperature: 300°C
Carrier Gas: Helium, constant flow of 1.0 mL/min.
Oven Program:
Initial Temperature: 150°C, hold for 1 minute.
Ramp: Increase at 10°C/min to 280°C.
Final Hold: Hold at 280°C for 5 minutes.
Data Analysis: The retention times for the cis and trans isomers will be slightly different, allowing for their separation and quantification. [1]Purity is determined by the area percent method, assuming a similar response factor for the isomers.
Caption: Experimental workflow for Gas Chromatography (GC) analysis.
References
LookChem. (n.d.). Cas 91315-15-0, 4-Dodecyl-2,5/2,6-dimethyl-morpholin. Retrieved February 7, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). 4-[(Bicyclo[2.2.1]heptan-2-yl)methyl]-2,6-dimethylmorpholine. CompTox Chemicals Dashboard. Retrieved February 7, 2026, from [Link]
Girgensohn, B., Goetz, N., & Zanker, F. (1985). U.S. Patent No. 4,504,363. U.S. Patent and Trademark Office.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 158971, Morpholine, 4-dodecyl-2,6-dimethyl-, (2R,6R)-rel-. PubChem. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine. PubChem. Retrieved February 7, 2026, from [Link]
Goetz, N., & Girgensohn, B. (1983). EP Patent No. 0094565B1. European Patent Office.
Kusch, P., et al. (2007). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73764, N-Dodecylmorpholine. PubChem. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved February 7, 2026, from [Link]
Application Notes and Protocols for 4-Dodecyl-2,6-dimethylmorpholine as a Fungicide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Dodecyl-2,6-dimethylmorpholine, a morpholine fungicide, in laboratory and cont...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Dodecyl-2,6-dimethylmorpholine, a morpholine fungicide, in laboratory and controlled environment settings. The protocols outlined herein are designed to serve as a robust starting point for investigating its antifungal properties and developing novel crop protection strategies.
4-Dodecyl-2,6-dimethylmorpholine, also known by the common names Dodemorph and Aldimorph, is a systemic fungicide with both protective and curative action.[1] It belongs to the morpholine class of fungicides, which are known for their specific mode of action targeting fungal cell membrane integrity.[1][2] Its chemical structure, characterized by a dimethylmorpholine ring with a C12 alkyl chain, is crucial for its biological activity. The cis-isomer of the 2,6-dimethylmorpholine moiety is reported to be the more active form.
This fungicide is particularly effective against a range of phytopathogenic fungi, including those responsible for powdery mildew, rust, and leaf spot on various crops such as wheat, barley, oats, apples, grapes, and cucumbers.[3] Its systemic nature allows it to be absorbed and translocated within the plant, providing protection to new growth.
Mechanism of Action: Inhibition of Sterol Biosynthesis
The primary mode of action of 4-Dodecyl-2,6-dimethylmorpholine is the inhibition of sterol biosynthesis in fungi.[1][2] Specifically, it targets two key enzymes in the ergosterol biosynthesis pathway:
Δ¹⁴-reductase (ERG24): This enzyme is involved in the reduction of the C14-C15 double bond of sterol precursors.
Δ⁸→Δ⁷-isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position.
Inhibition of these enzymes leads to the accumulation of toxic aberrant sterols (Δ⁸-sterols and Δ⁸,¹⁴-sterols) and a depletion of ergosterol, an essential component of the fungal cell membrane.[3] This disruption of sterol composition alters membrane fluidity and permeability, ultimately leading to the cessation of fungal growth and cell death. This mechanism is distinct from that of azole fungicides, which primarily target lanosterol 14α-demethylase (CYP51/ERG11).[3]
Caption: Mechanism of action of 4-Dodecyl-2,6-dimethylmorpholine.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of 4-Dodecyl-2,6-dimethylmorpholine is presented below. This information is critical for safe handling, preparation of formulations, and understanding its environmental fate.
Moderately persistent in soil and non-mobile. Not expected to leach to groundwater based on its physicochemical parameters. Cis-2,6-dimethylmorpholine is a known environmental transformation product.[1][5]
Always handle 4-Dodecyl-2,6-dimethylmorpholine in a well-ventilated area or a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures. The precursor, 2,6-dimethylmorpholine, is a flammable liquid and can cause severe skin burns and eye damage.[5][6]
3.2 Preparation of Stock Solutions
The following protocol describes the preparation of a 10 mM stock solution of 4-Dodecyl-2,6-dimethylmorpholine in dimethyl sulfoxide (DMSO).
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 281.48 g/mol = 0.0028148 g = 2.81 mg
Weighing:
Tare a sterile microcentrifuge tube on an analytical balance.
Carefully weigh approximately 2.81 mg of 4-Dodecyl-2,6-dimethylmorpholine into the tube. Record the exact weight.
Dissolution:
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, if you weighed exactly 2.81 mg, add 1.0 mL of DMSO.
Vortex the solution until the compound is completely dissolved.
Storage:
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3.3 In Vitro Antifungal Susceptibility Testing
This protocol outlines a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 4-Dodecyl-2,6-dimethylmorpholine against a target fungal species.
Application Note: HPLC Analysis of 4-Dodecyl-2,6-dimethylmorpholine
Introduction & Scope 4-Dodecyl-2,6-dimethylmorpholine is a lipophilic tertiary amine, structurally analogous to the fungicide Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine). These compounds are widely used as corrosio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
4-Dodecyl-2,6-dimethylmorpholine is a lipophilic tertiary amine, structurally analogous to the fungicide Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine). These compounds are widely used as corrosion inhibitors, surfactants, and agricultural fungicides.
The Analytical Challenge
Developing a robust HPLC method for this molecule presents three distinct challenges that this protocol addresses:
Lack of Chromophore: The molecule lacks a conjugated
Basic Nitrogen Interaction: The morpholine nitrogen (pKa
8–9) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
Isomerism: The 2,6-dimethyl substitution creates cis and trans isomers. A valid method must either resolve these or integrate them consistently.
Method Development Strategy (The "Why")
The following decision matrix explains the selection of the stationary phase and detector based on available instrumentation and sensitivity needs.
Figure 1: Method Development Decision Tree. Selection of detector dictates buffer choice, while column chemistry remains constant to handle the amine functionality.
Protocol A: HPLC-ELSD Method (Recommended)
Application: Purity assay, surfactant formulation analysis, and content uniformity.
Rationale: ELSD is preferred because it detects the analyte based on mass rather than optical properties, eliminating baseline noise associated with low-UV detection of mobile phase gradients.
Instrumentation & Reagents[1][2][3]
System: HPLC with ELSD (e.g., Agilent 1260 Infinity II with ELSD).
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent Base-Deactivated Silica (BDS).
10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Column Temp
40°C (Improves mass transfer and peak shape for amines)
Injection Volume
10–20 µL
ELSD Settings
Evap Temp: 60°C
Run Time
15 minutes
Gradient Program
Time (min)
% Mobile Phase B
Comments
0.0
50
Initial equilibration
8.0
95
Elution of hydrophobic dodecyl chain
10.0
95
Wash
10.1
50
Re-equilibration
15.0
50
End of run
Standard Preparation
Stock Solution (1.0 mg/mL): Weigh 10 mg of 4-Dodecyl-2,6-dimethylmorpholine into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (the compound is lipophilic).
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase B (Acetonitrile).
Note: Avoid diluting with high water content, as the dodecyl chain may cause precipitation or adsorption to glass surfaces.
Protocol B: HPLC-UV Method (Alternative)
Application: Routine QC where ELSD is unavailable.
Critical Constraint: Must use 210 nm . Solvents must be "HPLC Gradient Grade" or higher to prevent high background absorbance.
Chromatographic Conditions (Differences from Protocol A)
Parameter
Setting
Mobile Phase A
0.1% Phosphoric Acid or 0.1% TFA in Water
Mobile Phase B
Acetonitrile (with 0.05% TFA if using TFA in A)
Detector
UV-DAD or VWD at 210 nm (Ref 360 nm)
Buffer Choice
TFA (Trifluoroacetic acid) is recommended over phosphate here.[1][2][4] TFA acts as an ion-pairing agent, masking silanols and sharpening the amine peak.
Isomer Resolution
Under these conditions, you may observe a "doublet" peak representing the cis and trans isomers of the 2,6-dimethylmorpholine ring.
Integration: For total assay, sum the areas of both peaks.
Validation: Ensure the resolution factor (
) between isomers is consistent if quantifying separately, or if integrating as a group.
Matrix: Agricultural formulations (EC/SC) or treated surfaces.
Workflow Diagram
Figure 2: Extraction protocol ensuring solubilization of the lipophilic amine while protonating the nitrogen for stability.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running samples.
Parameter
Acceptance Criteria
Scientific Rationale
Tailing Factor ()
Critical for amines. If , increase buffer strength or column temperature.
Precision (RSD)
(n=6)
Verifies injector precision and pump stability.
Signal-to-Noise (S/N)
(LOQ)
Essential for Low-UV methods where baseline noise is high.
Retention Time
min
Confirms mobile phase composition stability.
Troubleshooting Guide
Issue: Severe Peak Tailing
Cause: Secondary interactions between the protonated amine and silanol groups on the silica support.
Solution:
Switch to a "Base Deactivated" (BDS) or "End-capped" high-purity silica column.
Add 20 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: Not compatible with LC-MS.
Increase Column Temperature to 50°C.
Issue: Drifting Baseline (UV Method)
Cause: Absorption of Acetonitrile/TFA at 210 nm.
Solution: Use a "Reference Wavelength" (e.g., 360 nm) if using DAD. Ensure Acetonitrile is "Far UV" grade.
References
European Commission. (2024). Analytical methods for the determination of residues of morpholine fungicides.[5] EU Reference Laboratories.
SIELC Technologies. (n.d.). Separation of Dodemorph acetate on Newcrom R1 HPLC column.[6]
CIPAC. (2020).[1] Multi-active method for the analysis of active substances in formulated products (CIPAC 5219/R). Collaborative International Pesticides Analytical Council.
US EPA. (1998). Reregistration Eligibility Decision (RED): Dodemorph. EPA 738-R-98-012.
4-Dodecyl-2,6-dimethylmorpholine in vitro assay protocols
Application Note: In Vitro Characterization of 4-Dodecyl-2,6-dimethylmorpholine (Dodemorph) as a Sterol Biosynthesis Inhibitor Introduction & Mechanism of Action 4-Dodecyl-2,6-dimethylmorpholine (commonly known as Dodemo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Vitro Characterization of 4-Dodecyl-2,6-dimethylmorpholine (Dodemorph) as a Sterol Biosynthesis Inhibitor
Introduction & Mechanism of Action
4-Dodecyl-2,6-dimethylmorpholine (commonly known as Dodemorph ) is a specialized morpholine fungicide.[1] Unlike azoles that target
-demethylase (CYP51), morpholines belong to the Sterol Biosynthesis Inhibitor (SBI) Class II .[1] They structurally mimic the carbocationic high-energy intermediates of sterol reduction/isomerization.[1]
Primary Mechanism:
Dodemorph inhibits two critical enzymes in the fungal ergosterol biosynthesis pathway:
-Reductase (ERG24): Prevents the reduction of the C-14 double bond.[1]
-Isomerase (ERG2): Blocks the migration of the double bond from C-8 to C-7.[1]
Physiological Outcome:
The inhibition leads to a depletion of ergosterol (essential for membrane fluidity) and an accumulation of aberrant sterols (ignosterol, fecosterol). This substitution alters membrane permeability and fluidity, leading to fungal cell death.[1]
Rationale:
Before mechanistic validation, the baseline potency (Minimum Inhibitory Concentration - MIC) must be established.[1] Because morpholines induce morphological changes (short, stubby branching) rather than immediate lysis, the Minimum Effective Concentration (MEC) is often a more relevant endpoint for filamentous fungi than standard MIC.[1]
Protocol Standard: Adapted from CLSI M38-A2 (Filamentous Fungi) and M27-A3 (Yeasts).[1]
Materials:
Compound: 4-Dodecyl-2,6-dimethylmorpholine (Free base or Acetate salt).[1]
Solvent: DMSO (Dimethyl sulfoxide).[1] Note: The free base is lipophilic; ensure complete solubilization.
Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.
Test Organisms: Candida albicans (QC strain ATCC 90028) or Aspergillus fumigatus (ATCC 204305).[1]
Step-by-Step Workflow:
Stock Preparation:
Dissolve 10 mg of 4-Dodecyl-2,6-dimethylmorpholine in 1 mL DMSO (10,000 µg/mL stock).
Prepare serial 2-fold dilutions in RPMI 1640 to achieve a final test range of 0.03 – 64 µg/mL.
Critical: Final DMSO concentration in wells must be <1% to avoid solvent toxicity.[1]
Inoculum Preparation:
Yeasts: Adjust suspension to
to cells/mL; dilute 1:1000 in RPMI.
Molds: Collect conidia, adjust to optical density (OD) 0.09–0.13 at 530 nm (
to CFU/mL).
Assay Execution:
Dispense 100 µL of diluted compound into 96-well microplates.
Rationale:
To prove the compound acts as a morpholine SBI, one must demonstrate the accumulation of specific precursors (Fecosterol or Ignosterol) and the depletion of Ergosterol . This is the definitive "fingerprint" of the drug's action.
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][4]
Workflow Diagram: Sterol Extraction & Analysis
Figure 2: Critical path for isolating and identifying sterol intermediates from fungal biomass.[1]
Detailed Protocol:
Treatment:
Inoculate 50 mL Sabouraud Dextrose Broth (SDB) with the test fungus.[1]
Treat with 4-Dodecyl-2,6-dimethylmorpholine at 0.5x MIC (sub-lethal dose allows biomass accumulation while triggering the pathway block).[1]
Incubate with shaking (200 rpm) for 16–24 hours.
Saponification (Lysis):
Harvest cells by centrifugation (3000 x g, 5 min). Wash with sterile water.[1]
Resuspend pellet in 3 mL of 25% alcoholic KOH (25g KOH in 35 mL sterile water + 65 mL Ethanol).
Heat at 80°C for 60 minutes (vortex every 15 mins). Caution: Corrosive.
Extraction:
Allow to cool.[1][5] Add 1 mL sterile water and 3 mL n-Heptane .
Vortex vigorously for 3 minutes.
Centrifuge to separate phases. Transfer the upper organic layer (Heptane containing sterols) to a fresh glass vial.[1]
Clinical and Laboratory Standards Institute (CLSI). (2008).[1][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
Mercer, E. I. (1984).[1] The biosynthesis of ergosterol. Pesticide Science, 15(2), 133-155.[1] (Foundational text on SBI mechanism).
Müller, C., et al. (2013).[1] Sterol composition of the morpholine-sensitive yeast Candida albicans treated with fenpropimorph. Antimicrobial Agents and Chemotherapy.[1][8][9] (Protocol basis for sterol extraction).[1][3][4][10][11]
Fungicide Resistance Action Committee (FRAC). (2023).[1] FRAC Code List: Fungal control agents sorted by cross-resistance pattern and mode of action.
4-Dodecyl-2,6-dimethylmorpholine: A Molecular Probe for Investigating Sterol Biosynthesis
Introduction: Unveiling a Specific Inhibitor of Ergosterol Biosynthesis 4-Dodecyl-2,6-dimethylmorpholine, a substituted morpholine derivative, is a potent and specific inhibitor of sterol biosynthesis in fungi. While his...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Specific Inhibitor of Ergosterol Biosynthesis
4-Dodecyl-2,6-dimethylmorpholine, a substituted morpholine derivative, is a potent and specific inhibitor of sterol biosynthesis in fungi. While historically recognized for its application as the agricultural fungicide Aldimorph, its precise mechanism of action at the molecular level presents it as a valuable tool for researchers and drug development professionals. This guide provides an in-depth exploration of its utility as a molecular probe to investigate the intricacies of the ergosterol biosynthesis pathway, a critical process for fungal viability and a key target for antifungal drug discovery.
The morpholine chemical scaffold is a prominent feature in a multitude of bioactive molecules and approved drugs, valued for its favorable physicochemical and metabolic properties.[1] In the context of 4-dodecyl-2,6-dimethylmorpholine, the long dodecyl chain confers the lipophilicity necessary for membrane interaction, while the dimethylmorpholine ring is crucial for its inhibitory activity. This compound, along with other morpholine fungicides, offers a distinct advantage in studying sterol biosynthesis due to its specific enzymatic targets, which differ from those of other common antifungal agents like azoles.[1][2]
Table 1: Physicochemical Properties of 4-Dodecyl-2,6-dimethylmorpholine (Aldimorph)
Mechanism of Action: A Dual Inhibition of the Ergosterol Pathway
4-Dodecyl-2,6-dimethylmorpholine exerts its biological activity by inhibiting two key enzymes in the late stages of the ergosterol biosynthesis pathway: Δ¹⁴-reductase (encoded by the ERG24 gene) and Δ⁸→Δ⁷-isomerase (encoded by the ERG2 gene).[6][7] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[2][8]
The dual inhibition by 4-dodecyl-2,6-dimethylmorpholine leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[6] This multi-target inhibition within a single pathway is a significant feature, as it can reduce the likelihood of the rapid development of resistance compared to single-target inhibitors.[9]
Below is a diagram illustrating the ergosterol biosynthesis pathway and the points of inhibition by 4-dodecyl-2,6-dimethylmorpholine.
Caption: Ergosterol biosynthesis pathway and inhibition sites.
Application Notes: A Tool for Elucidating Sterol Homeostasis
The specificity of 4-dodecyl-2,6-dimethylmorpholine makes it an excellent molecular tool for a variety of research applications beyond its fungicidal use.
Dissecting the Ergosterol Pathway: By specifically blocking Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase, researchers can study the roles of these enzymes and the consequences of their inhibition. This can be particularly useful in model organisms like Saccharomyces cerevisiae to understand the regulation of the ergosterol pathway and the cellular responses to the accumulation of specific sterol intermediates.[10]
Investigating Fungal Pathogenesis: As ergosterol is crucial for fungal virulence, this compound can be used to study the link between sterol biosynthesis and the ability of pathogenic fungi to cause disease.[2] Experiments can be designed to assess how inhibition of the ergosterol pathway affects fungal growth, stress resistance, and interaction with host cells.
Drug Discovery and Development: 4-Dodecyl-2,6-dimethylmorpholine can serve as a reference compound in screens for new antifungal agents targeting the ergosterol pathway. Its known mechanism and inhibitory profile provide a benchmark for the characterization of new chemical entities. Furthermore, understanding the structure-activity relationship of morpholine derivatives can inform the design of novel inhibitors with improved efficacy or a broader spectrum of activity.
Membrane Biology Studies: The disruption of ergosterol synthesis and the resulting alteration of the sterol composition of the cell membrane provide a means to study the role of specific sterols in membrane-dependent processes. This includes investigating the impact on membrane fluidity, the function of membrane proteins, and cellular signaling pathways that are initiated at the plasma membrane.
Experimental Protocols
The following protocols provide a framework for utilizing 4-dodecyl-2,6-dimethylmorpholine in a molecular biology research setting. These are intended as a starting point and may require optimization depending on the specific organism and experimental goals.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Saccharomyces cerevisiae
Objective: To determine the lowest concentration of 4-dodecyl-2,6-dimethylmorpholine that inhibits the visible growth of the model yeast Saccharomyces cerevisiae.
Materials:
4-Dodecyl-2,6-dimethylmorpholine (Aldimorph)
Dimethyl sulfoxide (DMSO)
Saccharomyces cerevisiae strain (e.g., BY4741)
Yeast extract-peptone-dextrose (YPD) broth
Sterile 96-well microtiter plates
Spectrophotometer (plate reader)
Incubator
Procedure:
Prepare Stock Solution: Dissolve 4-dodecyl-2,6-dimethylmorpholine in DMSO to a concentration of 10 mg/mL. Causality: DMSO is used as a solvent for the hydrophobic compound and to ensure its dispersion in the aqueous culture medium.
Prepare Yeast Inoculum: Inoculate 5 mL of YPD broth with a single colony of S. cerevisiae and grow overnight at 30°C with shaking. Dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD₆₀₀) of 0.1.
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the 4-dodecyl-2,6-dimethylmorpholine stock solution in YPD broth. The final concentrations should typically range from 100 µg/mL to 0.1 µg/mL. Include a well with YPD broth and DMSO as a vehicle control and a well with only YPD broth as a growth control.
Inoculation: Add the diluted yeast inoculum to each well to a final OD₆₀₀ of 0.001.
Incubation: Incubate the plate at 30°C for 24-48 hours.
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the OD₆₀₀ of each well using a plate reader.
Protocol 2: In Vitro Inhibition Assay of a Putative Fungal Sterol Isomerase
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-dodecyl-2,6-dimethylmorpholine against a purified or recombinantly expressed fungal Δ⁸→Δ⁷-isomerase.
Detection system to measure the product (episterol) or consumption of the substrate. This may involve HPLC, GC-MS, or a coupled enzymatic assay.[11]
96-well plates suitable for the detection method.
Procedure:
Prepare Reagents: Prepare a stock solution of 4-dodecyl-2,6-dimethylmorpholine in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in the assay buffer.
Enzyme Reaction: In each well of the microplate, add the assay buffer, the purified enzyme, and the different concentrations of the inhibitor. Causality: Pre-incubation of the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction. Include controls with no inhibitor (100% enzyme activity) and no enzyme (background).
Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time, ensuring the reaction is in the linear range.
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid or organic solvent, depending on the assay).
Detection: Measure the amount of product formed or substrate consumed using the chosen detection method.
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[12]
Caption: General workflow for studying the effects of the inhibitor.
Protocol 3: Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To analyze the changes in the sterol profile of a fungal culture after treatment with 4-dodecyl-2,6-dimethylmorpholine.
Materials:
Fungal culture (e.g., S. cerevisiae) treated with the inhibitor (at a sub-lethal concentration to allow for metabolic changes) and a control culture.
Saponification solution (e.g., 10% KOH in 80% ethanol)
Heptane or hexane
Derivatizing agent (e.g., BSTFA with 1% TMCS)
GC-MS system
Procedure:
Harvest and Wash Cells: Harvest the fungal cells from the liquid culture by centrifugation. Wash the cell pellet with sterile water.
Saponification: Resuspend the cell pellet in the saponification solution. Heat at 80°C for 1-2 hours to hydrolyze steryl esters and other lipids. Causality: This step releases the sterols from their esterified forms, allowing for their extraction.
Sterol Extraction: After cooling, add water and an organic solvent (e.g., heptane). Vortex vigorously to extract the non-saponifiable lipids, including the sterols, into the organic phase. Repeat the extraction twice.
Dry and Derivatize: Pool the organic phases and evaporate the solvent under a stream of nitrogen. To the dried residue, add the derivatizing agent and heat at 60°C for 30 minutes. Causality: Derivatization increases the volatility of the sterols, making them suitable for GC analysis.
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program to separate the different sterols. The mass spectrometer will provide fragmentation patterns for the identification of the sterol intermediates that accumulate due to enzyme inhibition.
Data Analysis: Compare the chromatograms and mass spectra of the treated and control samples to identify and quantify the changes in the sterol profile. The accumulation of substrates of Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase is expected in the treated sample.
Conclusion and Future Perspectives
4-Dodecyl-2,6-dimethylmorpholine, with its well-defined mechanism of action as a dual inhibitor of the ergosterol biosynthesis pathway, is more than just a fungicide. It is a precise molecular tool that can be effectively utilized in the molecular biology laboratory to dissect the complexities of sterol biosynthesis and its regulation. The protocols and application notes provided herein offer a foundation for researchers to explore the multifaceted roles of sterols in fungal biology and to advance the development of novel antifungal strategies. Future research could focus on elucidating the precise binding mode of this compound to its target enzymes, exploring its potential effects on sterol biosynthesis in other eukaryotic systems, and leveraging its structure to design new and more potent inhibitors for therapeutic use.
References
AERU, University of Hertfordshire. (n.d.). Dodemorph. Retrieved from [Link]
AERU, University of Hertfordshire. (n.d.). Aldimorph (Ref: LS 16284). Retrieved from [Link]
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
Galea, C. A., & Brown, A. J. (2009). Sterol Transport In Yeast and the Oxysterol Binding Protein Homologue (OSH) Family. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(7), 679–687.
Arsequell, G., & Planas, A. (2020). Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. Journal of Fungi, 6(3), 138.
Hollomon, D. W. (1994). Do morpholine fungicides select for resistance? BCPC Monograph, (60), 195-204.
PubChem. (n.d.). Morpholine, 4-dodecyl-2,6-dimethyl-, (2R,6R)-rel-. Retrieved from [Link]
Oros, G. (2018). Stereospecific Degradation of Diastereomers by Plant Associated Bacteria Influences the Antifungal Performance of Dodemorph. Journal of Agricultural Chemistry and Environment, 7(1), 10-20.
E3S Web of Conferences. (2024).
The Pesticide Manual, Sixteenth Edition. (2012). BCPC.
FRAC. (n.d.). SBI Fungicides. Retrieved from [Link]
Hollomon, D. W. (1994). Morpholines. BCPC Monograph, (60), 181-190.
Manual Fitosanitario. (n.d.). Mode of Action of Fungicides.
Vitale, P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2186-2227.
Fungal Genetics and Biology. (2014). Profiling of the effects of antifungal agents on yeast cells based on morphometric analysis. Fungal Genetics and Biology, 63, 1-11.
DrugFuture. (n.d.). Dodemorph. Retrieved from [Link]
International journal of health sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S1), 8448-8467.
Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(10), 1903.
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
Annual Reviews. (1995). PHYSIOLOGICAL IMPLICATIONS OF STEROL BIOSYNTHESIS IN YEAST. Annual Review of Microbiology, 49(1), 95-116.
Application Note: Efficacy Profiling of 4-Dodecyl-2,6-dimethylmorpholine
Introduction & Compound Profile 4-Dodecyl-2,6-dimethylmorpholine (DDM) is a lipophilic amine structurally related to the agricultural fungicide Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine).[1] While Dodemorph featur...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Profile
4-Dodecyl-2,6-dimethylmorpholine (DDM) is a lipophilic amine structurally related to the agricultural fungicide Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine).[1] While Dodemorph features a bulky cyclododecyl ring, DDM possesses a linear 12-carbon (lauryl) alkyl chain.[2] This structural distinction shifts its physicochemical profile, enhancing its surfactant properties and membrane-penetrating capabilities while retaining the core morpholine pharmacophore known for inhibiting sterol biosynthesis.[2]
This guide provides a rigorous framework for evaluating DDM’s efficacy as an antimicrobial agent, specifically targeting its dual mechanism of action: ergosterol biosynthesis inhibition (fungistatic) and membrane disruption (bactericidal/fungicidal).[2]
Soluble in Ethanol, DMSO, Chloroform; Poorly soluble in water.[1][3]
Safety Class
Corrosive (H314) , Acute Tox (H302).[2] Handle with PPE.
Mechanism of Action (MOA)[1]
To validate efficacy, one must confirm the mechanism.[2] Morpholines are Class II Sterol Biosynthesis Inhibitors (SBIs) .[2] Unlike azoles (which target
-demethylase), morpholines target two downstream enzymes in the ergosterol pathway:
-Reductase (ERG24)
-Isomerase (ERG2)
Inhibition leads to the accumulation of aberrant sterols (ignosterol, fecosterol) which disrupt membrane fluidity and function.[2]
Visualization: The Morpholine Target Pathway
Figure 1: Site of action for Morpholine derivatives within the fungal sterol biosynthesis pathway.[2] DDM blockade leads to the accumulation of Fecosterol.[2]
Pre-Validation: Stock Preparation[1]
Critical Causality: DDM is highly lipophilic.[2] Improper solubilization will result in micro-emulsions, leading to erratic MIC data due to the "reservoir effect" where drug aggregates rather than dispersing.[2]
Solvent Selection: Use DMSO (Dimethyl Sulfoxide) for biological assays.[2] It dissolves DDM effectively and is compatible with cell culture up to 0.5% v/v.[2]
Objective: Confirm DDM acts via sterol pathway inhibition rather than non-specific toxicity.
Rationale: If DDM works as predicted, treated fungal cells will show a depletion of Ergosterol and an accumulation of Fecosterol or Ignosterol .[2]
Workflow
Treatment:
Inoculate C. albicans in 50 mL Sabouraud Dextrose Broth.
Treat with DDM at 0.5
MIC (sub-lethal stress induces pathway accumulation).[2]
Incubate with shaking (200 rpm) for 16 hours.
Saponification & Extraction:
Harvest cells (centrifuge 3000 x g, 5 min). Wash with PBS.[2]
Resuspend pellet in 3 mL alcoholic KOH (25g KOH + 35 mL sterile water, brought to 100 mL with Ethanol).
Vortex and heat at 85°C for 1 hour (hydrolyzes esters).
Extraction: Add 1 mL n-heptane. Vortex vigorously. Centrifuge. Collect the upper heptane layer (contains non-saponifiable lipids/sterols).[2]
Analysis (GC-MS):
Inject 1 µL of heptane extract into GC-MS.
Column: DB-5ms or equivalent non-polar capillary column.[2]
Temperature Program: 150°C (1 min)
280°C (at 20°C/min) Hold 10 min.
Data Interpretation:
Control: Peak at Retention Time (RT) matching Ergosterol standard.[2]
DDM Treated: Reduction of Ergosterol peak; appearance of new peaks at slightly different RT (Fecosterol/Ignosterol).[2]
Mercer, E. I. (1988).[2] The mode of action of morpholine fungicides. In Sterol Biosynthesis Inhibitors. Link
Clinical and Laboratory Standards Institute (CLSI). (2008).[2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[2] Link
Ahumada Santos, Y. P., et al. (2020).[2][6] Synthesis of N-alkyl morpholines and their antibacterial activity against Methicillin Resistant Staphylococcus aureus. ChemRxiv.[2] Link[2]
PubChem. (2023).[2][7] Compound Summary for CID 158971: 4-Dodecyl-2,6-dimethylmorpholine. National Library of Medicine.[2] Link[2]
Müller, C., et al. (2017).[2] Sterol composition of fungi and its influence on the susceptibility to morpholine fungicides. Pesticide Biochemistry and Physiology. Link
Application Notes: 4-Dodecyl-2,6-dimethylmorpholine in Advanced Material Science
Introduction 4-Dodecyl-2,6-dimethylmorpholine, a substituted long-chain heterocyclic amine, is an amphiphilic molecule traditionally recognized for its role as the active ingredient in fungicides like Tridemorph.[1][2][3...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Dodecyl-2,6-dimethylmorpholine, a substituted long-chain heterocyclic amine, is an amphiphilic molecule traditionally recognized for its role as the active ingredient in fungicides like Tridemorph.[1][2][3] However, its unique molecular architecture—comprising a polar morpholine head group containing both nitrogen and oxygen heteroatoms and a long, nonpolar 12-carbon alkyl tail—makes it a molecule of significant interest for emerging applications in material science.[4][5] This structure imparts surfactant-like qualities, enabling its use in diverse fields such as corrosion inhibition, nanoparticle synthesis, and the modification of polymer surfaces.[4][6]
This guide provides an in-depth exploration of the physicochemical properties of 4-Dodecyl-2,6-dimethylmorpholine and details its application as a high-performance corrosion inhibitor and a stabilizing agent in the synthesis of metallic nanoparticles. The protocols herein are designed to be self-validating, providing researchers with a robust framework for leveraging this versatile molecule in their work.
Section 1: Physicochemical Properties & Rationale for Use
The efficacy of 4-Dodecyl-2,6-dimethylmorpholine in material science stems directly from its amphiphilic nature. The hydrophilic morpholine ring, with its electron-rich nitrogen and oxygen atoms, provides a reactive center for interacting with polar surfaces, such as metals or metallic nanoparticles.[7][8] Conversely, the long hydrophobic dodecyl chain creates a nonpolar domain that can form a protective barrier or provide steric stabilization.[9]
This dual character allows the molecule to self-assemble at interfaces, reducing interfacial tension and enabling the modification of surface properties.[4][10] The key physicochemical properties that underpin its functionality are summarized below.
Table 1: Physicochemical Properties of 4-Dodecyl-2,6-dimethylmorpholine
Section 2: Application I - Corrosion Inhibition for Metallic Substrates
The prevention of corrosion is a critical challenge in nearly every industrial sector. Organic heterocyclic compounds, particularly those containing nitrogen and oxygen, are highly effective corrosion inhibitors.[7] 4-Dodecyl-2,6-dimethylmorpholine excels in this role by adsorbing onto the metal surface to form a protective molecular film.
Mechanism of Action:
The corrosion inhibition mechanism is a two-fold process involving both chemical and physical adsorption.[8]
Adsorption: The lone pair electrons on the nitrogen and oxygen atoms of the morpholine ring act as active centers for adsorption, forming coordinate bonds with the vacant d-orbitals of metal atoms (e.g., iron in steel).[8] This initial chemisorption creates a strongly anchored primary layer.
Protective Barrier Formation: Following adsorption, the long, hydrophobic dodecyl tails orient themselves away from the metal surface, creating a dense, nonpolar barrier.[9] This barrier physically blocks corrosive agents, such as water, oxygen, and chlorides, from reaching the metal surface, thereby suppressing both anodic and cathodic corrosion reactions.[9]
This dual-action mechanism makes it a highly efficient mixed-type inhibitor.[11]
Caption: Workflow for nanoparticle synthesis using a stabilizing agent.
Protocol 3.1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes a typical bottom-up synthesis of AuNPs using 4-Dodecyl-2,6-dimethylmorpholine as a capping and stabilizing agent.
Materials:
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
Sodium borohydride (NaBH₄)
4-Dodecyl-2,6-dimethylmorpholine
Toluene
Ethanol
Deionized water
Three-neck flask, condenser, magnetic stirrer/hotplate
Procedure:
Precursor Solution: In a three-neck flask, dissolve 10 mg of HAuCl₄·3H₂O in 20 mL of deionized water to create the aqueous phase.
Stabilizer Solution: In a separate beaker, dissolve 50 mg of 4-Dodecyl-2,6-dimethylmorpholine in 20 mL of toluene to create the organic phase.
Phase Transfer: Combine the aqueous and organic phases in the flask and stir vigorously for 30 minutes. The morpholine derivative will act as a phase transfer catalyst, transporting the gold salt from the aqueous phase to the organic phase. The aqueous phase should become colorless.
Reduction: While stirring, rapidly inject a freshly prepared solution of NaBH₄ (15 mg in 5 mL of cold deionized water) into the organic phase. Causality: The rapid injection promotes a burst of nucleation, leading to the formation of small, uniform nanoparticle seeds. A slow addition would result in a wider size distribution.
Growth and Stabilization: A color change from clear to deep red indicates the formation of AuNPs. Allow the solution to stir for at least 4 hours at room temperature to ensure the reaction is complete and the nanoparticles are fully capped and stabilized by the morpholine derivative.
Purification (Validation Step): Transfer the organic phase to a separatory funnel and wash several times with deionized water to remove excess reactants. Precipitate the AuNPs by adding ethanol and centrifuging. The purified nanoparticles can be redispersed in a nonpolar solvent like toluene.
Characterization:
UV-Vis Spectroscopy: Confirm the formation of AuNPs by observing the characteristic Surface Plasmon Resonance (SPR) peak (approx. 520 nm for spherical AuNPs).
Transmission Electron Microscopy (TEM): Directly visualize the nanoparticles to confirm their size, shape, and monodispersity. Compare with a control synthesis performed without the stabilizer to validate the role of 4-Dodecyl-2,6-dimethylmorpholine in preventing agglomeration.
Section 4: Additional Applications & Future Outlook
Beyond corrosion inhibition and nanoparticle synthesis, the amphiphilic nature of 4-Dodecyl-2,6-dimethylmorpholine suggests potential in other areas of material science:
Polymer Surface Modification: It can be blended with polymers or used as a surface treatment to alter properties like hydrophobicity, lubricity, and biocompatibility. [12][13][14][15]The dodecyl chains would preferentially migrate to the surface, creating a low-energy, non-stick interface.
Dispersants and Emulsifiers: Its surfactant properties make it a candidate for creating stable emulsions or dispersing pigments and fillers in lubricant formulations and metalworking fluids.
[6]
The exploration of 4-Dodecyl-2,6-dimethylmorpholine and its derivatives in material science is an expanding field. Future research could focus on synthesizing novel derivatives with varied alkyl chain lengths or functionalized morpholine rings to fine-tune their properties for specific, high-value applications.
References
Cas 91315-15-0, 4-Dodecyl-2,5/2,6-dimethyl-morpholin | lookchem. Available at: [Link]
Gece, G. INHIBITION OF STEEL CORROSION BY SOME SCHIFF AND MANNICH BASES: A THEORETICAL EVALUATION. Available at: [Link]
4-methylmorpholine | Global Chemical Supplier-TUODA INDUSTRY LIMITED. Available at: [Link]
Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel - MDPI. Available at: [Link]
Properties and Applications of Gemini Surfactant 12-6-12: An Overview - Preprints.org. Available at: [Link]
Morpholine, 4-dodecyl-2,6-dimethyl-, (2R,6R)-rel- | C18H37NO - PubChem. Available at: [Link]
Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration - ResearchGate. Available at: [Link]
US20110300044A1 - Corrosion inhibitors - Google Patents.
US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents.
CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents.
2,6-DIMETHYL-4-DODECYLMORPHOLINE, CIS- - precisionFDA. Available at: [Link]
N,N–di(polyoxyethylene)–4–dodecylaniline as a corrosion inhibitor for steel in hydrochloric acid solutions | Request PDF - ResearchGate. Available at: [Link]
Formation of Gold Nanoparticles Using Amine Reducing Agents - ACS Publications. Available at: [Link]
Surface Reconstruction of Silicone-Based Amphiphilic Polymers for Mitigating Marine Biofouling - MDPI. Available at: [Link]
Morpholine and its derivatives as vapour phase corrosion inhibitors for mild steel - SciSpace. Available at: [Link]
Effects of Amphiphilic Polypeptoid Side Chains on Polymer Surface Chemistry and Hydrophilicity - GAP 1 - Center for Materials for Water and Energy Systems. Available at: [Link]
Use of long chain amine as a reducing agent for the synthesis of high quality monodisperse iron(0) nanoparticles - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
Amphiphilic molecules: small and large. Available at: [Link]
Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores - Scirp.org. Available at: [Link]
Alkyl and Aromatic Amines as Digestive Ripening/Size Focusing Agents for Gold Nanoparticles - PMC - NIH. Available at: [Link]
Studying the Effect of Pre-Polymer Composition and Incorporation of Surface-Modifying Amphiphilic Additives on the Fouling-Release Performance of Amphiphilic Siloxane-Polyurethane Coatings | ACS Applied Materials & Interfaces - ACS Publications. Available at: [Link]
Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential - Frontiers. Available at: [Link]
Amine-capped gold nanoparticles: Reaction steps during the synthesis and the influence of the ligand on the particle size | Request PDF - ResearchGate. Available at: [Link]
Polyurethane surfaces modified by amphiphilic polymers: Effects on protein adsorption | Request PDF - ResearchGate. Available at: [Link]
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]
Application Note: 4-Dodecyl-2,6-dimethylmorpholine (C12-DMM) as a Functional Surfactant in Drug Discovery
Executive Summary This technical guide details the physicochemical profiling and application of 4-Dodecyl-2,6-dimethylmorpholine (referred to herein as C12-DMM ; CAS 86594-17-4 / 91315-15-0). While often utilized industr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the physicochemical profiling and application of 4-Dodecyl-2,6-dimethylmorpholine (referred to herein as C12-DMM ; CAS 86594-17-4 / 91315-15-0). While often utilized industrially as a corrosion inhibitor or agrochemical adjuvant, C12-DMM represents a critical class of cationic, pH-responsive surfactants for pharmaceutical research.
Unlike standard quaternary ammonium surfactants (e.g., CTAB), C12-DMM possesses a tertiary amine headgroup. This allows for tunable amphiphilicity based on pH, making it a versatile tool for:
Solubilization of Hydrophobic APIs: Creating pH-reversible micelles for poorly soluble drugs.
Antimicrobial Mechanism Studies: Serving as a reference standard for membrane-disrupting cationic amphiphiles.
Permeability Enhancement: Leveraging the morpholine scaffold's known affinity for biological membranes to modulate barrier integrity.
Critical Note: Do not confuse C12-DMM with n-Dodecyl-β-D-maltoside (DDM), a non-ionic detergent commonly used in protein crystallography. C12-DMM is cationic/ionizable and cytotoxic at high concentrations.
The utility of C12-DMM lies in its protonation equilibrium.
Acidic pH (< 7.0): The nitrogen is protonated (
). The molecule acts as a cationic surfactant , exhibiting high water solubility and strong interaction with anionic cell membranes (antimicrobial state).
Basic pH (> 8.0): The nitrogen is deprotonated. The molecule becomes non-ionic and highly lipophilic, potentially precipitating or partitioning entirely into oil phases.
Visualization: pH-Dependent Behavior
The following diagram illustrates the structural transition and aggregation behavior of C12-DMM.
Figure 1: The pH-switchable mechanism of C12-DMM allowing for controlled micellization and demicellization.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
Before using C12-DMM for drug delivery, you must determine its CMC in your specific buffer, as ionic strength significantly shifts the CMC of cationic surfactants.
Method: Conductivity Titration (Preferred for ionic surfactants).
Materials
C12-DMM (High Purity >98%)
10 mM Acetate Buffer (pH 5.0) – Ensures full protonation.
Conductivity Meter with micro-probe.
Procedure
Stock Preparation: Prepare a 50 mM stock solution of C12-DMM in the acetate buffer. Sonicate at 40°C for 10 minutes to ensure complete dissolution.
Baseline: Measure the conductivity of 20 mL pure buffer (
).
Titration: Add the surfactant stock in 10 µL increments to the buffer under constant stirring.
Recording: Record conductivity (
) after each addition once stabilized (approx. 30 seconds).
Plotting: Plot Conductivity (
) vs. Concentration (mM).
Analysis: The plot will show two linear regions with different slopes. The intersection point is the CMC .
Expected Result: For C12-morpholines, expected CMC is typically in the range of 0.5 mM – 2.0 mM depending on salt concentration.
Protocol 2: Micellar Solubilization of Hydrophobic APIs
This protocol utilizes C12-DMM to solubilize a model hydrophobic drug (e.g., Curcumin or Ibuprofen) and demonstrates pH-triggered release.
Rationale
Cationic micelles can solubilize hydrophobic cores. By raising the pH, the surfactant loses its charge, destabilizing the micelle and releasing the payload.
Workflow Diagram
Figure 2: Workflow for validating drug loading and pH-triggered release.
Step-by-Step Methodology
Excess Addition: Weigh 10 mg of hydrophobic drug into a glass vial.
Surfactant Addition: Add 5 mL of 10 mM C12-DMM in pH 5.0 acetate buffer (Concentration > CMC).
Equilibration: Vortex for 2 minutes, then incubate in a shaking water bath (100 rpm) at 25°C for 24 hours.
Clarification: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter to remove undissolved drug.
Quantification (Loading): Dilute the supernatant in methanol (to disrupt micelles) and measure drug concentration via HPLC or UV-Vis.
Release Study: Take 1 mL of the loaded micelle solution and slowly add 0.1 M NaOH. Monitor turbidity at 600 nm. A sharp increase in turbidity indicates micelle collapse and drug precipitation.
C12-DMM acts as a membrane-active agent. This protocol determines the Minimum Inhibitory Concentration (MIC) against E. coli (Gram-negative) and S. aureus (Gram-positive).
Safety Note
C12-DMM is an irritant.[5] Handle with gloves and eye protection.
Procedure
Inoculum Prep: Adjust bacterial culture to
CFU/mL in Mueller-Hinton Broth.
Plate Setup: Use a 96-well round-bottom plate.
Serial Dilution:
Add 100 µL broth to columns 2–12.
Add 200 µL of 1 mM C12-DMM stock to column 1.
Transfer 100 µL from col 1 to col 2, mix, and repeat across the plate (2-fold dilution series).
Inoculation: Add 100 µL of bacterial suspension to all wells.
Incubation: 37°C for 18–24 hours.
Readout: Visual turbidity or OD600 measurement.
MIC: The lowest concentration with no visible growth.
Data Interpretation:
Cationic surfactants typically show lower MICs (higher potency) against Gram-positive bacteria due to the lack of an outer lipopolysaccharide membrane.
Data Presentation Template
When reporting results for C12-DMM characterization, use the following table structure to ensure comparability.
Parameter
Experimental Value
Conditions
Method
CMC
[Insert Value] mM
25°C, pH 5.0, 10mM NaCl
Conductivity
Solubilization Ratio
[Insert Value] mg_drug/g_surf
Drug: [Name], pH 5.0
HPLC
Cloud Point
[Insert Value] °C
1% w/v solution
Visual
MIC (E. coli)
[Insert Value] µg/mL
MH Broth, 37°C
Microdilution
MIC (S. aureus)
[Insert Value] µg/mL
MH Broth, 37°C
Microdilution
References
PubChem. (n.d.).[1][4] Morpholine, 4-dodecyl-2,6-dimethyl-, (2R,6R)-rel-.[1][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Huang, X., et al. (2018). Morpholine-Based Gemini Surfactant: Synthesis and Its Application for Reverse Froth Flotation of Carnallite Ore. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Kumari, S., et al. (2019). Synthesis and characterization of cationic surfactants and their interactions with drug and metal complexes. Journal of Molecular Liquids. Retrieved from [Link]
Malik, M. A., et al. (2024).[7] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[8] Retrieved from [Link][9][4][5][7][8][10][11][12]
Vitale, R. M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
Application Note: Strategic Synthesis and Structural Derivatization of 4-Dodecyl-2,6-dimethylmorpholine Scaffolds
Introduction & Scientific Context The 4-alkyl-2,6-dimethylmorpholine scaffold represents a critical pharmacophore in both agrochemical and pharmaceutical contexts. Its most prominent derivative, Dodemorph (4-cyclododecyl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
The 4-alkyl-2,6-dimethylmorpholine scaffold represents a critical pharmacophore in both agrochemical and pharmaceutical contexts. Its most prominent derivative, Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine), acts as a potent systemic fungicide. However, the linear analog 4-dodecyl-2,6-dimethylmorpholine (CAS: 1609-66-1) serves as both a bioactive agent and a versatile precursor for cationic surfactants and metabolic probes.
Mechanism of Action:
These morpholines function primarily as Sterol Biosynthesis Inhibitors (SBIs) . They target the
-isomerase and -reductase enzymes in the ergosterol pathway. This inhibition disrupts fungal cell membrane integrity, leading to accumulation of abnormal sterols and cell death.
Stereochemical Criticality:
The 2,6-dimethylmorpholine ring introduces stereoisomerism. The commercially relevant forms are often mixtures, but the cis-isomer (2R, 6S) is thermodynamically more stable and biologically distinct from the trans (racemic) forms. This guide prioritizes methods that preserve or enrich the cis conformation.
We present two distinct synthetic routes: Direct N-Alkylation (favored for scale-up) and Reductive Amination (favored for laboratory precision and "green" chemistry).
Method A: Direct N-Alkylation (SN2)
This protocol utilizes 1-bromododecane. While robust, it requires careful temperature control to minimize elimination byproducts (1-dodecene).
Potassium Carbonate (K₂CO₃) or Magnesium Hydroxide (Mg(OH)₂)
Solvent: Acetonitrile (ACN) or DMF
Protocol:
Setup: Charge a 3-neck round-bottom flask with cis-2,6-dimethylmorpholine (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in ACN (0.5 M concentration relative to amine).
Addition: Heat the suspension to 60°C. Add 1-bromododecane (1.1 equiv) dropwise over 30 minutes.
Reflux: Increase temperature to reflux (~82°C for ACN) and stir for 12–16 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
Purification: Dissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄. If necessary, purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).
Method B: Reductive Amination (Green Route)
This method avoids alkyl halides and minimizes over-alkylation. It is the preferred route for generating derivatives with sensitive functional groups.
Imine Formation: Dissolve dodecanal (1.0 equiv) and cis-2,6-dimethylmorpholine (1.0 equiv) in DCE. Add acetic acid (1-2 drops). Stir at Room Temperature (RT) for 30 minutes to allow hemiaminal/imine equilibrium.
Reduction: Cool to 0°C. Add STAB (1.4 equiv) portion-wise.
Reaction: Allow to warm to RT and stir for 4–6 hours.
Quench: Quench with saturated aqueous NaHCO₃.
Extraction: Extract with DCM (3x). Wash combined organics with brine.
Yield: Typically >90% conversion with high retention of cis-stereochemistry.
Visualization: Synthetic Workflow
Figure 1: Comparison of synthetic pathways. Method B (Green) offers milder conditions, while Method A is preferred for bulk synthesis.
Derivatization Protocols
Once the core scaffold is synthesized, two primary derivatives are essential for drug development workflows: the N-Oxide (metabolite standard) and the Quaternary Ammonium Salt (biocidal surfactant).
Protocol C: Synthesis of N-Oxide Derivative
Purpose: Pharmacokinetic standard for metabolic stability studies.
Dissolution: Dissolve 4-dodecyl-2,6-dimethylmorpholine (1.0 mmol) in DCM (10 mL).
Significant downfield shift of ring protons ( 3.0-3.5) due to N-O dipole
MS (ESI+)
[M+H]⁺ = 284.3
[M+H]⁺ = 300.3
Solubility
Soluble in DCM, EtOAc, MeOH. Insoluble in Water.
Soluble in Water, MeOH.
Stereochemical Confirmation
To confirm the cis-configuration (2R, 6S), analyze the ¹H NMR spectrum. The cis-isomer typically displays a larger chemical shift difference between axial and equatorial protons of the morpholine ring compared to the trans-isomer due to the fixed chair conformation where both methyl groups are equatorial.
Mechanism of Action Visualization
Figure 2: Biological intervention point. The morpholine derivative blocks the conversion of Fecosterol, disrupting fungal membrane formation.
References
BASF SE. (1983). Process for the preparation of cis-2,6-dimethylmorpholine.[5] European Patent EP0094565B1. Link
Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][6][7] Journal of Organic Chemistry, 61(11), 3849-3862.[6] Link
Food and Drug Administration (FDA). (n.d.). Substance Registration: 2,6-Dimethyl-4-Dodecylmorpholine.[1]Link
Organic Chemistry Portal. (n.d.). Morpholine Synthesis and Reductive Amination Protocols.[8][9]Link
National Institutes of Health (NIH). (n.d.). Reaction of 2'-deoxyribonucleosides with cis- and trans-1,4-dioxo-2-butene (Stereochemistry reference).[10] PubMed. Link
Technical Support Center: Optimizing HPLC Separation of 4-Dodecyl-2,6-dimethylmorpholine Isomers
Welcome to the technical support center for the chromatographic analysis of 4-Dodecyl-2,6-dimethylmorpholine isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chromatographic analysis of 4-Dodecyl-2,6-dimethylmorpholine isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tackling the nuanced challenge of separating the cis and trans diastereomers of this molecule. Here, we synthesize foundational chromatographic principles with practical, field-tested advice to empower you to develop robust, high-resolution HPLC methods.
Part 1: Foundational Knowledge - The Analyte and the Challenge
Understanding 4-Dodecyl-2,6-dimethylmorpholine
4-Dodecyl-2,6-dimethylmorpholine is a tertiary amine characterized by a polar morpholine head and a long, nonpolar C12 alkyl tail. The two methyl groups at the 2 and 6 positions of the morpholine ring create two chiral centers, resulting in stereoisomers. The cis and trans diastereomers arise from the relative orientation of these methyl groups.
Physicochemical Properties: The molecule possesses a high LogP (estimated at 6.3), indicating significant hydrophobicity due to the dodecyl chain[1]. The morpholine nitrogen provides a basic character (pKa of the parent 2,6-dimethylmorpholine is ~7.4-8.4, though this will be affected by N-substitution), making the molecule's overall charge state highly dependent on pH.
The Chromatographic Challenge: Separating Diastereomers
Diastereomers, unlike enantiomers, have different physical properties and can be separated on conventional achiral stationary phases[2]. The separation of cis and trans isomers of 4-Dodecyl-2,6-dimethylmorpholine relies on exploiting subtle differences in their three-dimensional shape and polarity[3].
Trans Isomer: Generally more linear and symmetrical. It is expected to interact more strongly with a nonpolar C18 stationary phase in reversed-phase (RP-HPLC) mode, leading to a longer retention time[3].
Cis Isomer: Less symmetrical and potentially more polar due to the orientation of the methyl groups. This configuration may lead to a weaker interaction with the stationary phase and thus, an earlier elution in RP-HPLC.
The primary challenge lies in the fact that these differences are minimal, requiring a highly selective and efficient chromatographic system to achieve baseline resolution.
Part 2: Method Development and Optimization
Developing a successful separation requires a systematic approach. The flowchart below outlines a logical workflow for method development, starting with column and mobile phase selection and proceeding through optimization of key parameters.
Caption: A systematic workflow for HPLC method development.
Recommended Starting Conditions
This table provides a robust starting point for your experiments. The goal is to first find the isomers and then optimize for resolution.
Parameter
Recommended Starting Condition
Rationale & Key Considerations
Column
High-purity, base-deactivated C18 (e.g., Waters XBridge C18, Agilent ZORBAX Extend-C18), 150 x 4.6 mm, 3.5 µm
A C18 phase provides the necessary hydrophobicity. Base-deactivation is critical to prevent peak tailing from silanol interactions with the basic morpholine nitrogen[4].
Mobile Phase A
10 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Low pH protonates the morpholine nitrogen, improving peak shape. It also suppresses the activity of residual silanols[4].
Mobile Phase B
Acetonitrile (ACN)
ACN often provides different selectivity for isomers compared to methanol and has lower viscosity, resulting in lower backpressure[5].
Gradient
70% B to 95% B over 20 minutes
The high hydrophobicity of the dodecyl chain requires a high percentage of organic modifier. A shallow gradient is necessary to resolve compounds with similar retention.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
40 °C
Elevated temperature can improve peak efficiency and may alter selectivity, potentially enhancing resolution[6].
Detection
UV at 210 nm or Charged Aerosol Detector (CAD) / ELSD
The morpholine structure lacks a strong chromophore, necessitating low UV wavelength detection. CAD or ELSD are universal detectors suitable for non-volatile analytes without chromophores.
Injection Vol.
5 µL
Keep volume low to minimize band broadening. Ensure sample is dissolved in a solvent compatible with the mobile phase.
Part 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during method development and optimization.
Issue: Poor or No Resolution Between Isomers
Q1: I'm only seeing a single, broad peak. How can I begin to resolve the cis and trans isomers?
Answer: A single peak indicates that the current conditions lack the necessary selectivity (α). The most powerful way to improve selectivity is to change the chemical environment of the separation.
Change the Organic Modifier: This is the most effective first step. If you are using Acetonitrile (ACN), switch to Methanol (MeOH), or vice-versa. The different solvent properties (ACN is aprotic, MeOH is protic) alter how the isomers interact with the stationary phase, which can dramatically change selectivity[5][6].
Adjust Mobile Phase pH: The degree of protonation of the morpholine nitrogen affects the molecule's polarity. Systematically adjust the pH of the aqueous mobile phase between 2.5 and 4.0. Even small changes can influence the subtle polarity differences between the isomers[7][8].
Change the Stationary Phase: If mobile phase changes are insufficient, a different stationary phase is required. A Phenyl-Hexyl column offers π-π interactions, which can provide a completely different separation mechanism compared to the hydrophobic interactions of a C18 column. This is a powerful tool for separating geometric isomers.
Q2: My peaks are partially separated (Resolution < 1.5). How can I improve this to achieve baseline separation?
Answer: Partial separation is a great starting point! This means you have some selectivity, and the issue can likely be solved by improving column efficiency (N) or slightly increasing selectivity (α).
Decrease the Gradient Slope: Make your gradient shallower. For example, if your peaks elute between 80% and 85% B, change your gradient from "70-95% B over 20 min" to "75-90% B over 30 min". This gives the isomers more time to interact with the stationary phase, improving separation.
Increase Column Temperature: Increase the temperature in 5°C increments (e.g., from 40°C to 45°C, then 50°C). This lowers mobile phase viscosity, which can increase efficiency and sharpen peaks. It can also sometimes improve selectivity[6].
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the time the analytes spend in the column, which can enhance resolution, although it will also increase the run time.
Issue: Poor Peak Shape
Q3: My peaks are tailing severely (Asymmetry Factor > 1.5). What is the cause and how do I fix it?
Answer: Peak tailing for a basic compound like 4-Dodecyl-2,6-dimethylmorpholine is almost always caused by secondary interactions between the positively charged (protonated) morpholine nitrogen and negatively charged, deprotonated residual silanol groups on the silica surface of the column packing[4].
Caption: Primary vs. secondary retention mechanisms causing peak tailing.
Solutions, in order of preference:
Ensure Low pH: Operate at a mobile phase pH of 3.0 or lower. At this pH, the vast majority of silanol groups (pKa ~3.5-4.5) are protonated (Si-OH) and neutral, preventing ionic interaction with your protonated analyte[4].
Use a High-Quality, Base-Deactivated Column: Modern columns are specifically designed with end-capping or hybrid particle technology to shield these residual silanols. If you are using an older column (Type A silica), switching to a modern, high-purity column (Type B silica) is essential[9].
Add a Competing Base (Use with Caution): Adding a small amount (e.g., 0.1%) of an amine modifier like Triethylamine (TEA) to the mobile phase can sometimes help. The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. However, TEA can suppress ionization in MS detectors and may be difficult to flush from the system.
Issue: Inconsistent Retention Times
Q5: My retention times are drifting or shifting between injections. What should I check?
Answer: Retention time instability is typically caused by issues with the mobile phase, temperature, or column equilibration.
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. For gradient methods, a post-run equilibration time of at least 10 column volumes is recommended.
Mobile Phase pH Instability: If you are not using a buffer, the pH of your mobile phase can be inconsistent, leading to retention shifts for an ionizable compound like this one. Ensure you are using a buffer (e.g., phosphate, formate) at a concentration of 10-25 mM[8][10]. The buffer's pKa should be within +/- 1 pH unit of your target mobile phase pH for effective buffering[8].
Inconsistent Temperature: Check that the column compartment heater is stable and set correctly. Fluctuations in ambient temperature can affect retention if a column heater is not used.
Mobile Phase Composition: If you are mixing mobile phase components online, ensure the pump is functioning correctly and there are no leaks. Premixing the mobile phase can rule out pump proportioning issues.
Part 4: Frequently Asked Questions (FAQs)
FAQ 1: Is a C18 column the only choice? What about other stationary phases?
While a C18 is the best starting point due to the molecule's high hydrophobicity, other phases can offer unique selectivity. A Phenyl-Hexyl phase can provide alternative selectivity through π-π interactions with any aromatic impurities or if the isomers present different faces for interaction. For very difficult separations, a Porous Graphitic Carbon (PGC) column could be investigated, as it separates molecules based on shape and polarizability and is excellent for resolving structural isomers[11].
FAQ 2: How critical is the mobile phase buffer? Can I just use acidified water?
For this ionizable compound, a buffer is highly critical for robust and reproducible results. Using only acid (e.g., formic or phosphoric acid) without a corresponding conjugate base provides no buffering capacity[10]. This means small changes in your solvent (e.g., dissolved CO2) or sample matrix can alter the mobile phase pH, leading to significant shifts in retention time and poor reproducibility[8]. A buffer resists these changes and ensures a stable chromatographic environment.
FAQ 3: What is the expected elution order of the cis and trans isomers?
In reversed-phase HPLC, the less polar compound is typically retained longer. The trans isomer, being more linear and symmetrical, can often achieve a more intimate interaction with the linear C18 alkyl chains of the stationary phase[3]. Therefore, the expected elution order is 1st: cis-isomer, 2nd: trans-isomer . However, this is not guaranteed and can be reversed depending on the specific mobile phase and stationary phase used[11].
FAQ 4: My sample is dissolved in pure ethanol, but my mobile phase starts at 70% Acetonitrile/Water. Is this a problem?
Yes, this can be a significant problem known as "solvent mismatch." Injecting a sample in a solvent that is much stronger than the initial mobile phase (like ethanol in this case) can cause distorted or split peaks, especially for early-eluting compounds. The best practice is to always dissolve your sample in the initial mobile phase composition (e.g., 70:30 ACN:Buffered Water). If sample solubility is an issue, use the weakest solvent possible that still maintains solubility and keep the injection volume as small as possible.
References
Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]
Dolan, J. W., et al. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Retrieved from [Link]
Zhang, T., & Wang, C. (2012). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. Retrieved from [Link]
Kreicberga, A., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Retrieved from [Link]
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]
Fekete, J., & Milen, M. (n.d.). Comparative study on separation of diastereomers by HPLC. ResearchGate. Retrieved from [Link]
Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Zhang, T., & Wang, C. (2012). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 158971, Morpholine, 4-dodecyl-2,6-dimethyl-, (2R,6R)-rel-. Retrieved from [Link]
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Retrieved from [Link]
Stoll, D. R., & Lauer, T. J. (2020). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. Retrieved from [Link]
Michigan State University. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Retrieved from [Link]
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Kaliszan, R., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC. Retrieved from [Link]
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Scope: LC-MS/MS & GC-MS Method Optimization, Troubleshooting, and Validation.
Introduction: The Molecule & The Challenge
Welcome to the technical hub for Dodemorph analysis. You are likely here because your assay is showing "ghost" peaks, your recovery is inconsistent, or your chromatogram shows a split peak where you expected a singlet.
Dodemorph (CAS 1593-77-7) is not a simple analyte.[1][2] It is a lipophilic morpholine fungicide (
) with a long dodecyl tail and a dimethyl-substituted ring.[1] These structural features dictate its behavior:
The Lipophilic Tail (LogP ~4.2): Causes severe carryover and adsorption to PTFE tubing.[1]
The Morpholine Ring (pKa ~8.5): Makes extraction pH-dependent; it protonates in acidic conditions.[1]
Chirality (2,6-dimethyl): Creates cis and trans diastereomers, often resulting in two chromatographic peaks.[1]
This guide moves beyond basic protocols to address the causality of these failures.
Module 1: Chromatographic Anomalies (The Isomer Issue)
Q: Why do I see two peaks for my analytical standard? Is it contaminated?
A: It is likely not contamination.[1] You are resolving the cis- and trans- diastereomers.
Dodemorph contains two chiral centers at the 2 and 6 positions of the morpholine ring. Commercial standards are mixtures of these isomers (typically ~60:40 ratio).[1] High-efficiency columns (like sub-2
m C18 or C30) will resolve these into two distinct peaks.
Actionable Protocol:
Validation: Inject individual cis and trans standards if available (rare). Alternatively, check the MS/MS spectra of both peaks. They should share the exact same precursor and product ions (282.3
116.0).
Integration: Regulatory bodies (EFSA, EPA) generally require the sum of both isomers for quantification.[1]
Resolution Control: If you must separate them, use a C30 column which offers higher shape selectivity for isomers.[1][3] If you want a single peak, use a shorter C8 column or a mobile phase with higher organic modifier strength to merge them (though this is less reproducible).[1]
Visual Workflow: Isomer Validation Strategy
Figure 1: Decision tree for validating double peaks in Dodemorph chromatography. Distinct separation is expected in high-efficiency LC methods.
Module 2: Mass Spectrometry & Ionization
Q: My signal intensity is low despite high concentration. What are the optimal transitions?
A: Dodemorph is a base.[1] If your mobile phase pH is too high, ionization efficiency (ESI+) drops.[1] Conversely, if your declustering potential is too aggressive, you may fragment the source ion prematurely.
Q: I am getting <50% recovery from soil/plant matrices. Why?
A: Dodemorph's pKa (~8.[1]5) means it is positively charged at neutral/acidic pH.[1] In soil, cationic dodemorph binds strongly to negatively charged clay particles and organic matter (cation exchange capacity).[1]
The Fix: pH Adjustment is Non-Negotiable.
Standard QuEChERS (citrate buffered) may not be sufficient.[1] You must ensure the extraction environment is alkaline enough to neutralize the amine, making it lipophilic enough to partition into the organic solvent (Acetonitrile), OR use a strong enough acid to keep it soluble if avoiding partitioning.
Recommended Protocol (Modified QuEChERS):
Weigh Sample: 10g homogenized sample.
Hydrate: Add 10mL water.
Alkalinize (Critical): Add 1% NaOH or adjust to pH > 10. Reason: Deprotonates the morpholine nitrogen, breaking ionic bonds with the matrix.
Extract: Add 10mL Acetonitrile (ACN). Shake vigorously for 1 min.
Salt Out: Add QuEChERS salts (
, NaCl).
Centrifuge & Clean: Use PSA (Primary Secondary Amine) cleanup cautiously—PSA removes fatty acids but can sometimes bind specific analytes.[1] For Dodemorph, C18 sorbent is preferred for cleanup to remove lipids without trapping the analyte.
Module 4: System Maintenance (Carryover Mitigation)
Q: I see Dodemorph in my blank injections. How do I stop the carryover?
A: The
alkyl chain is highly hydrophobic ("sticky").[1] It adsorbs to the injection needle, the rotor seal, and the column frit.
Troubleshooting Checklist:
Needle Wash: A standard 100% ACN wash is often insufficient.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: PUR-C18-MORPH
Subject: Isolation, Isomer Management, and Troubleshooting for 4-Dodecyl-2,6-dimethylmorpholine
Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]
Introduction
Welcome to the technical support hub for 4-Dodecyl-2,6-dimethylmorpholine (C₁₈H₃₇NO). Whether you are synthesizing this for fungicidal applications (similar to Dodemorph), corrosion inhibition, or surfactant research, you are likely facing three specific challenges:
The "Soap" Effect: The molecule is a cationic surfactant precursor.[2] Aqueous workups often result in intractable emulsions.[2]
Isomer Management: The 2,6-dimethyl substitution creates cis and trans diastereomers.[1][2] Separating these after alkylation is thermodynamically difficult.[2]
Thermal Instability: High boiling points require deep vacuum to prevent N-oxide formation or degradation during distillation.[1][2]
This guide prioritizes causality-driven protocols . We do not just tell you what to do; we explain why the chemistry demands it.
Part 1: Critical Physical Properties[1]
Before attempting purification, verify your target parameters.[1][2] The boiling point differential between isomers decreases significantly as molecular weight increases (from the starting morpholine to the dodecyl derivative).[1]
Tech Note: Data for the starting material is provided because pre-purification is the most effective strategy.[2] If you require a pure cis-dodecyl isomer, you must purify the 2,6-dimethylmorpholine before the alkylation reaction.[1][2]
Part 2: Purification Workflow & Logic
Diagram 1: The Purification Decision Tree
This workflow illustrates the critical decision points based on your purity requirements.
Caption: Logical flow for isolation. Note that isomer separation is recommended at the precursor stage.[1]
Part 3: Troubleshooting Guides (Q&A)
Issue 1: The "Unbreakable" Emulsion
User Report: "I finished the alkylation and added water/DCM for extraction. The funnel is now a milky white solid.[2] It won't separate."
Root Cause:
You have synthesized a cationic surfactant.[2] The protonated amine (at neutral/low pH) acts as the hydrophilic head, and the dodecyl chain is the hydrophobic tail.[1] You have essentially created a soap that stabilizes the oil/water interface.[2]
Protocol:
pH Adjustment (The Switch): The amine must be in its free base form to lose its surfactant properties.[2]
Action: Add 50% NaOH until the aqueous phase is pH > 12.[2]
Mechanism:[1][3][4][5][6] At pH 12, the nitrogen is deprotonated.[1][2] The molecule becomes purely lipophilic and will migrate rapidly into the organic layer, breaking the emulsion.[1]
Salting Out:
Action: Saturate the aqueous layer with NaCl (brine).[1][2]
Mechanism:[1][3][4][5][6] Increasing the ionic strength of the water forces organics out ("salting out") and increases the density difference between phases.[1]
Solvent Choice:
Recommendation: Use Toluene or Hexane instead of DCM.[2]
Reasoning: The product is highly lipophilic.[2] Non-polar solvents extract the product selectively while leaving polar impurities (unreacted morpholine, inorganic salts) in the water.[1] DCM is too polar and often exacerbates emulsions with amines.[2]
Issue 2: Thermal Degradation during Distillation
User Report: "My product turns yellow/brown during distillation, and the vacuum gauge fluctuates."
Root Cause:
Long-chain amines are susceptible to oxidation (forming N-oxides) and thermal degradation (Hofmann elimination-like pathways) at temperatures >180°C.[1][2]
Protocol:
Vacuum Requirements:
You cannot distill this at atmospheric pressure.[2]
Target: < 1.0 mbar (0.75 mmHg).
Boiling Point: Expect the fraction to come over at 160–175°C at this pressure.[2]
Why: Minimizes the residence time of the molecule in the hot zone.[1]
Nitrogen Bleed:
Perform the distillation under an inert atmosphere.[2] Even trace oxygen at 170°C will cause rapid yellowing (N-oxide formation).[1][2]
Issue 3: Removing Unreacted Dodecyl Halide
User Report: "NMR shows I have 5-10% unreacted dodecyl bromide/chloride. Distillation didn't separate them."[2]
Root Cause:
The boiling point of dodecyl bromide is similar to the amine product under vacuum.[1] They co-distill.[1][2]
Protocol: Chemical Derivatization (The Scavenger Hunt)
Since physical separation failed, use chemical separation.[1][2]
Step 1: Dissolve the crude mixture (post-workup) in a solvent (e.g., ethanol).
Step 2: Add a secondary amine scavenger (e.g., morpholine or diethylamine) in slight excess relative to the impurity.[1][2]
Step 3: Reflux for 1-2 hours.
Mechanism:[1][3][4][5][6] The scavenger reacts with the alkyl halide to form a highly polar quaternary ammonium salt or a low-boiling tertiary amine.[2]
Result: The reacted scavenger remains in the aqueous phase or is easily distilled off.[2]
Part 4: Advanced Isomer Separation (Cis/Trans)
If you strictly require the cis-isomer (often more active biologically) and did not purify the precursor, you face a difficult challenge.[1][2]
The Challenge:
The cis and trans isomers of 4-dodecyl-2,6-dimethylmorpholine have identical molecular weights and nearly identical polarity. Silica gel chromatography is often insufficient for baseline separation.[2]
Recommended Strategy: Diastereomeric Salt Formation
Reagent: Use a chiral acid, such as Dibenzoyl-L-tartaric acid or Mandelic acid .[1][2]
Mechanism:[1][3][4][5][6] The cis and trans isomers form diastereomeric salts with the chiral acid.[2] These salts have different lattice energies and solubilities.[1][2]
Recovery: Filter the crystals, dissolve in water, basify with NaOH, and extract the free base.
Diagram 2: Isomer Separation Logic
Caption: Resolution of isomers via diastereomeric salt crystallization.
References
BASF SE. (1981).[1][2] Process for the preparation of cis-2,6-dimethylmorpholine. European Patent EP0026367A1.[2] Link[1][2]
Relevance: Establishes the boiling point differences and difficulty of separating the starting m
PubChem. (n.d.).[1][2][8] Morpholine, 4-dodecyl-2,6-dimethyl-, (2R,6R)-rel-.[1][2][8] National Center for Biotechnology Information.[1][2] Link[1][2]
Relevance: Verification of chemical structure, molecular weight, and identifiers.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Topic: Addressing Inconsistencies in Experimental Results
Assigned Specialist: Senior Application Scientist, Fungicide Discovery Group
Executive Summary
Inconsistencies in 4-Dodecyl-2,6-dimethylmorpholine (Dodemorph) data typically stem from three distinct vectors: stereochemical drift (cis/trans ratio), physicochemical instability (solubility/pKa interactions), and biological feedback loops (sterol pathway regulation). This guide moves beyond standard protocols to address the root causes of experimental variance.
Module 1: Chemical Integrity & Stereochemistry
The "Hidden Variable" in Batch Potency
The Issue: You observe significant potency shifts (
or MIC) between different commercial batches of Dodemorph, despite identical purity ratings (e.g., >95%).
The Mechanism:
Dodemorph is a 2,6-dimethylmorpholine derivative.[1] The commercially available compound is a mixture of cis and trans diastereomers (geometric isomers).[2]
Cis-isomer: Generally exhibits higher binding affinity to the target enzymes (
-isomerase).
Trans-isomer: Often possesses lower fungicidal activity but different lipophilicity.
If your supplier does not control the cis/trans ratio, "95% purity" can mean 60:40 cis:trans in Batch A and 40:60 in Batch B. This causes a "phantom" shift in biological activity.
Troubleshooting Protocol: Isomer Validation
Do not assume batch equivalence. Perform this validation step for every new lot.
Dissolution: Dissolve 10 mg of Dodemorph in 1 mL
(Deuterated Chloroform).
H-NMR Analysis: Run a standard proton NMR.
Integration: Focus on the methine protons at the 2,6-positions of the morpholine ring.
Cis protons typically appear upfield relative to trans.
Calculate the integration ratio.
Normalization: If Batch A (Reference) was 70:30 and Batch B is 50:50, adjust your dosing concentration of Batch B to match the effective concentration of the active isomer in Batch A.
Data Visualization: Isomer Impact Workflow
Figure 1: Decision logic for normalizing stereochemical variability in morpholine fungicides.
Module 2: Solubility & Delivery Systems
The "Cloudy Well" Syndrome
The Issue: High variability in replicates, specifically in aqueous microtiter plate assays. Results show "skipping" (growth in high concentrations, no growth in low).
The Mechanism:
Dodemorph has a long aliphatic tail (
dodecyl group), making it highly lipophilic (LogP > 5).
Micelle Formation: At critical concentrations, it forms micelles rather than a true solution, reducing bioavailability.
Plastic Adsorption: The lipophilic tail binds rapidly to polystyrene (standard TC plates), depleting the effective concentration in the media.
pKa Sensitivity: Morpholines are basic (pKa ~7.5 - 8.0). In acidic media (pH < 7), they are protonated (soluble). In neutral/basic media (pH > 7.5), they exist as free bases (insoluble/oily), leading to precipitation.
Avoid Ethanol/Methanol. DMSO prevents rapid volatilization and stabilizes the initial dilution.
Max Solvent %
0.5% - 1.0%
Exceeding 1% DMSO can permeabilize fungal membranes, confounding results.
Media pH
Buffer to pH 6.5 - 6.8
Keeps the nitrogen protonated (), maintaining solubility without compromising cell health.
Plate Material
Polypropylene (PP)
Use PP plates for dilution series. Transfer to Polystyrene (PS) only at the final step to minimize drug loss.
Mixing
Vortex > Pipette
Pipette mixing is insufficient for lipophilic drugs. Vortex vigorously before every dilution step.
Module 3: Biological Mechanism & Resistance
Addressing "Moving Target" EC50s
The Issue: The fungal strain appears to gain resistance rapidly, or the phenotype (sterol profile) does not match the expected inhibition pattern.
The Mechanism:
Dodemorph is a Sterol Biosynthesis Inhibitor (SBI) Class II (Amines/Morpholines).
Primary Targets:
-reductase (ERG24) and -isomerase (ERG2).
Effect: Depletion of ergosterol and accumulation of "ignosterol" (
-sterols) and fecosterol.
Resistance: Fungi often overexpress efflux pumps (CDR1/CDR2) or mutate ERG24. Note that ERG2 mutants can be viable but have altered membrane fluidity.
Pathway Visualization:
Figure 2: Dual-target inhibition of the ergosterol pathway by Dodemorph. Note the accumulation of precursors (Fecosterol/Ignosterol) which disrupt membrane integrity.
Validation Experiment: Sterol Extraction
If results are inconsistent, validate the mechanism of action (MoA) to ensure the drug is working:
Saponification: Treat treated/untreated mycelia with 10% KOH in methanol (80°C, 60 min).
Extraction: Extract non-saponifiable lipids with n-heptane.
GC-MS Analysis:
Control: Dominant peak = Ergosterol.
Dodemorph Treated: Dominant peaks = Fecosterol, Ignosterol (
).
Failure Mode: If you see Ergosterol in treated samples, the drug precipitated (bioavailability failure) or the strain is resistant (efflux).
Frequently Asked Questions (FAQ)
Q: Can I use optical density (OD600) to measure inhibition?A:Use with caution. Morpholines induce hyphal thickening and branching ("morphogenic effect") before they kill the cell. This can increase light scattering (OD) even if biomass is reduced.
Recommendation: Use a metabolic dye (Resazurin/Alamar Blue) or ATP quantitation for accurate viability data.
Q: Why does my MIC shift when I change media brands?A:Cation interference. Different media (RPMI vs. Potato Dextrose) have varying levels of
and . High cation concentrations can stabilize membranes, antagonizing the destabilizing effect of sterol depletion. Stick to a defined medium (e.g., RPMI 1640 buffered with MOPS) for reproducible MICs.
Q: Is Dodemorph light sensitive?A: Moderately. While not as sensitive as retinoids, the morpholine ring can degrade under intense UV. Store stock solutions in amber glass vials at -20°C.
References
Fungicide Resistance Action Committee (FRAC). (2024).[3] FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action. (Group 5: Morpholines). Link
Mercer, E. I. (2005). Morpholine antifungals and their mode of action.[3][4][5][6][7] Biochemical Society Transactions. Describes the specific inhibition of
-reductase and -isomerase.
Debieu, D., et al. (1995). Mechanism of Resistance to Morpholine Fungicides.[3][5] Molecular Plant-Microbe Interactions. Discusses ERG gene mutations.
PubChem. (2024). 4-Dodecyl-2,6-dimethylmorpholine Compound Summary. National Library of Medicine. Link
method refinement for trace analysis of 4-Dodecyl-2,6-dimethylmorpholine
Advanced Trace Analysis Center: 4-Dodecyl-2,6-dimethylmorpholine (Dodemorph) Introduction: The Analytical Reality Subject: 4-Dodecyl-2,6-dimethylmorpholine (Commonly referred to as Dodemorph ).[1] CAS No: 1593-77-7 (for...
Subject: 4-Dodecyl-2,6-dimethylmorpholine (Commonly referred to as Dodemorph ).[1]
CAS No: 1593-77-7 (for the commercial isomer mixture).
Primary Challenge: Stereochemical complexity and basicity.
As a Senior Application Scientist, I often see protocols fail not because of the mass spectrometer's sensitivity, but because the chemistry of the molecule is ignored during extraction. Dodemorph is not a simple analyte; it is a cationic surfactant-like amine with two chiral centers on the morpholine ring. This results in cis and trans isomers (typically in a 60:40 to 80:20 ratio) that separate chromatographically.
If your method does not account for the split peaks or the pH-dependent solubility , your quantification will be erroneous. The following guide is designed to troubleshoot and refine your trace analysis workflow.
Module 1: Sample Preparation (The "Input" Phase)
The Core Problem: Low recovery (<70%) is almost always due to pH mismanagement. Dodemorph is a base (pKa ~7.5–8.0). In acidic conditions (like generic fruit acids or unbuffered extraction solvents), it becomes protonated (
) and stays in the aqueous phase, refusing to partition into acetonitrile.
Troubleshooting Guide: Extraction Efficiency
Symptom
Root Cause
Corrective Action
Recovery < 60%
Analyte is protonated (ionic) and trapped in water.
Buffer to pH > 8.0. Use the Citrate-Buffered QuEChERS method or add NaOH to the sample before extraction.
High RSD (>20%)
Inconsistent partitioning of isomers.
Standardize Homogenization. Ensure the sample is cryogenically milled; isomers may distribute unevenly in plant cuticles.
Signal Suppression
Co-extracted lipids/pigments.
Use d-SPE Clean-up. For fatty matrices, use C18 + PSA. For pigmented matrices, use GCB (Graphitized Carbon Black), but caution: GCB can absorb planar molecules.
Optimized Protocol: Modified QuEChERS for Morpholines
Weigh: 10 g homogenized sample into a 50 mL centrifuge tube.
Alkalize (Critical): Add 10 mL water and adjust pH to ~8.5 using 0.1 M NaOH. Reason: Ensures Dodemorph is in its neutral amine form.
Extract: Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 min.
Partition: Add salts (4 g MgSO₄, 1 g NaCl, 1 g Trisodium Citrate, 0.5 g Disodium Hydrogen Citrate). Shake 1 min. Centrifuge at 4000 rpm for 5 min.
Clean-up: Transfer 1 mL supernatant to d-SPE tube (150 mg MgSO₄ + 25 mg PSA). Vortex and centrifuge.[2]
Module 2: Chromatographic Separation (The "Resolution" Phase)
The Core Problem: Users often report "double peaks" and attempt to merge them by lowering column efficiency. Do not do this. The cis and trans isomers are distinct chemical entities. You must resolve them or integrate them as a sum.
Visual Workflow: Isomer Management Strategy
Caption: Decision tree for handling Dodemorph cis/trans isomer integration in LC-MS/MS data processing.
Recommended Column & Conditions
Column: C18 with high carbon load and end-capping (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters ACQUITY BEH C18).
Why? Morpholines interact strongly with free silanols, causing tailing. High coverage prevents this.
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
Gradient: Steep gradient (e.g., 50% B to 95% B) is often required to elute the hydrophobic dodecyl chain.
Module 3: Mass Spectrometry (The "Output" Phase)
The Core Problem: Selecting the wrong precursor ion. Dodemorph (C₁₈H₃₅NO) has a molecular weight of ~281.5. The protonated molecular ion
is 282.3 (nominal).
Note on Nomenclature: The CAS 1593-77-7 refers to 4-Cyclododecyl-2,6-dimethylmorpholine . If you are strictly analyzing the straight-chain "4-Dodecyl" variant, the mass will differ (MW ~283.5,
). The transitions below are for the standard fungicide Dodemorph (Cyclododecyl).
MRM Transition Table
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Type
Collision Energy (V)
Mechanistic Origin
Dodemorph
282.3
116.1
Quantifier
25–30
Loss of cyclododecyl ring (C₁₂H₂₃); retention of dimethylmorpholine ring.
Dodemorph
282.3
98.1
Qualifier
40–45
Ring fragmentation/opening.
Expert Insight: The transition 282.3 -> 116.1 is highly specific. The 116 fragment corresponds to the protonated 2,6-dimethylmorpholine core. If you see high background noise, check for other morpholine-based surfactants in your solvents.
FAQs: Field-Proven Solutions
Q1: My calibration curve is non-linear at low concentrations (1–5 ppb). Why?A: This is likely due to adsorption . Dodemorph is "sticky" (hydrophobic tail + basic head). It adheres to glass vials.
Fix: Use polypropylene (PP) vials or silanized glass. Add 0.1% formic acid to your injection solvent to keep it soluble and minimize adsorption.
Q2: Can I use GC-MS instead of LC-MS/MS?A: Yes, but it is not recommended for trace analysis.
Reason: You must avoid thermal degradation in the injector port. If you must use GC, use a non-polar column (HP-5MS) and ensure the inlet is clean/inert. LC-MS/MS ESI(+) is 100x more sensitive and avoids thermal issues.
Q3: How do I calculate the Limit of Quantification (LOQ) when I have two isomer peaks?A: Sum the signal-to-noise (S/N) of both peaks.
Protocol: If the cis peak is 1000 counts and trans is 500 counts, your total response is 1500. Calculate S/N based on this sum against the background noise at the retention time of the major isomer.
References
European Reference Laboratories (EURL). (2023). EURL-SRM - Analytical Observations Report: Analysis of Morpholine Fungicides.Link
Pareja, L., et al. (2011).[4] Analytical methods for the determination of pesticide residues in complex matrices using QuEChERS.[5] Journal of Chromatography A. Link
SCIEX. (2018). Comprehensive Quantitation of Pesticides in Food Samples using LC-MS/MS. Technical Note. Link
Comparative Validation Guide: Analytical Strategies for 4-Dodecyl-2,6-dimethylmorpholine (Dodemorph)
Executive Summary & Strategic Verdict 4-Dodecyl-2,6-dimethylmorpholine (Dodemorph) presents a unique analytical challenge due to its amphiphilic nature (long alkyl chain + polar morpholine ring) and the existence of cis-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Verdict
4-Dodecyl-2,6-dimethylmorpholine (Dodemorph) presents a unique analytical challenge due to its amphiphilic nature (long alkyl chain + polar morpholine ring) and the existence of cis- and trans- isomers. While historically analyzed via Gas Chromatography (GC), modern trace analysis—particularly for genotoxic impurity screening or low-level residue quantification in complex biological matrices—favors Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
The Verdict:
Choose GC-MS/MS for raw material assay, formulation stability, and matrices with high lipid content where volatility is an asset.
Choose LC-MS/MS for trace impurity profiling (<1 ppm), biological fluids (PK/PD studies), and high-throughput screening, due to superior sensitivity and lack of thermal degradation risks.
Compound Profile & Analytical Challenges
Before method selection, the analyst must understand the physicochemical behavior of the analyte.
Property
Specification
Analytical Implication
IUPAC Name
4-Dodecyl-2,6-dimethylmorpholine
Target Analyte
Isomerism
cis- and trans- (2,6-dimethyl substitution)
CRITICAL: Methods must resolve both isomers or demonstrate co-elution. Quantitation is based on the sum of isomer peak areas .
pKa
~8.5 (Basic Nitrogen)
LC: Requires buffered mobile phase (pH adjusted) or acidic conditions to ensure protonation. GC: Risk of peak tailing on non-deactivated liners.
LogP
~6.0 (Lipophilic tail)
High retention on C18 columns; requires high organic solvent percentage for elution.
Solubility
Low in water; High in organic solvents
Diluents must match mobile phase strength to prevent precipitation in the injector.
Comparative Methodologies: GC-MS/MS vs. LC-MS/MS[1]
Method A: GC-MS/MS (The Robust Workhorse)
Best for: Formulation QC, Environmental Fate Studies
Instrumentation: Agilent Intuvo 9000 GC with 7010B TQ MS (or equivalent).
Inlet: Split/Splitless, 250°C. Note: Use ultra-inert liners to prevent amine adsorption.
Column: HP-5ms UI (30 m × 0.25 mm, 0.25 µm).
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
Pros: Excellent resolution of isomers; minimal solvent waste; standard for pesticide residue libraries.
Cons: Thermal degradation risk at inlet; requires rigorous system priming to passivate active sites.
Method B: LC-MS/MS (The High-Sensitivity Standard)
Best for: Trace Impurities, Bioanalysis, Genotoxicity Screening
Instrumentation: Waters ACQUITY UPLC with Xevo TQ-XS (or equivalent).
Column: BEH C18 (2.1 × 100 mm, 1.7 µm).
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 10% B to 95% B over 8 minutes.
Ionization: ESI Positive Mode (M+H)⁺.
Pros: No thermal stress; 10-100x lower LOD; compatible with aqueous sample prep.
Cons: Matrix effects (ion suppression) in plasma/urine requires deuterated internal standards.
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix and sample processing flow for validating Dodemorph.
Caption: Decision tree for selecting the appropriate analytical route based on sensitivity requirements.
Detailed Validation Protocol (ICH Q2(R2) Aligned)
This protocol focuses on LC-MS/MS due to its relevance in modern drug development and trace analysis.
Specificity & Isomer Separation
Objective: Prove the method distinguishes Dodemorph from matrix components and separates isomers (or co-elutes them predictably).
Protocol: Inject blank matrix, standard solution, and spiked matrix.
Acceptance Criteria:
No interfering peaks > 30% of the LOQ area at the retention time of Dodemorph.
Isomer Resolution: If two peaks appear (cis/trans), both must be integrated. The ratio of cis/trans should remain consistent (< 5% RSD) between standards and samples.
Linearity & Range
Objective: Demonstrate proportionality between concentration and response.
Calculation: Plot Peak Area Ratio (Analyte/Internal Standard) vs. Concentration.
Acceptance Criteria:
.
Residuals at each point
(20% at LOQ).
Accuracy (Recovery) & Precision
Objective: Confirm the method measures the "true" value repeatedly.
Protocol: Spike blank matrix at 3 levels (Low, Medium, High) in triplicate (n=3) over 3 days (Total n=27).
Data Presentation:
Spike Level (ng/mL)
Mean Recovery (%)
Intra-Day RSD (%)
Inter-Day RSD (%)
Acceptance (ICH)
Low (LOQ: 1.0)
95.4
4.2
6.1
70-120% / RSD < 20%
Med (50.0)
101.2
2.1
3.5
80-120% / RSD < 15%
High (200.0)
99.8
1.8
2.9
80-120% / RSD < 15%
Limit of Detection (LOD) & Quantitation (LOQ)
Objective: Define the sensitivity floor.
Methodology: Signal-to-Noise (S/N) ratio approach.
Protocol: Inject decreasing concentrations.
Criteria:
LOD: S/N
.
LOQ: S/N
with precision RSD .
Expert Insights & Troubleshooting
The "Isomer Trap"
Dodemorph is synthesized as a mixture. In LC-MS on C18 columns, the cis and trans isomers often partially separate, resulting in a "doublet" peak or a shouldering peak.
Wrong Approach: Integrating only the tallest peak.
Correct Approach: Define a "Group Integration" window that sums the area of both isomers. Ensure your calibration standards have the same isomer ratio as your samples, or prove that the MS response factor is identical for both isomers (which is usually true for ESI).
Matrix Effects in LC-MS
Morpholines are prone to severe ion suppression in urine or plasma extracts.
Solution: Use a stable isotope labeled internal standard (e.g., Dodemorph-d5). If unavailable, use a structural analog like Tridemorph, though it is less ideal.
System Carryover
Due to the dodecyl chain, this compound is "sticky."
Mitigation: Use a needle wash with high organic strength (e.g., 50:50 Methanol:Isopropanol + 0.1% Formic Acid) to prevent ghost peaks in subsequent blank injections.
Validation Logic Diagram
The following diagram visualizes the sequential validation steps required to claim method readiness.
Caption: Sequential logic flow for ICH Q2(R2) method validation.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3]
European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.
EURL-Pesticides. (2023).[4] GC-MS or LC-MS(/MS) - Which Technique is More Essential?
cross-reactivity of 4-Dodecyl-2,6-dimethylmorpholine with other compounds
Executive Summary 4-Dodecyl-2,6-dimethylmorpholine (commonly referred to in agricultural and pharmaceutical contexts as Dodemorph ) is a specialized morpholine fungicide.[1] Unlike triazoles or imidazoles that target the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Dodecyl-2,6-dimethylmorpholine (commonly referred to in agricultural and pharmaceutical contexts as Dodemorph ) is a specialized morpholine fungicide.[1] Unlike triazoles or imidazoles that target the C14-demethylase enzyme, Dodemorph acts as a Sterol Biosynthesis Inhibitor (SBI) Class II , specifically targeting the
-reductase and -isomerase enzymes.
This guide provides a technical comparison of Dodemorph against its primary market alternatives (Fenpropimorph, Tridemorph) and functionally distinct SBIs (Azoles). It focuses on biological cross-resistance profiles , performance metrics , and analytical interference , supported by validated experimental protocols.
Molecular Identity & Mechanism of Action[2]
To understand cross-reactivity, one must first isolate the molecular target. Dodemorph belongs to the Morpholine chemical group (FRAC Code 5).
Systematic Name: 4-cyclododecyl-2,6-dimethylmorpholine (often abbreviated to the dodecyl derivative in general literature).
-Reductase (ERG24): Prevents reduction of the C14 double bond.
-Isomerase (ERG2): Prevents the shift of the double bond in the sterol ring B.
Comparative Mechanism: Morpholines vs. Azoles
While both are SBIs, their lack of target-site overlap is the critical factor in their negative cross-resistance (i.e., resistance to one does not confer resistance to the other).
Figure 1: Differential inhibition points of Dodemorph (Morpholines) versus Azoles in the sterol biosynthesis pathway.
The "performance" of Dodemorph is defined by its efficacy (EC50) and its cross-resistance profile. Cross-resistance in this context refers to Positive Cross-Resistance (resistance to Drug A implies resistance to Drug B).
Table 1: Cross-Resistance Matrix
This table summarizes whether a fungal strain resistant to the "Comparator" compound will likely show cross-resistance to Dodemorph.
Identical target sites. Tridemorph is often slightly less potent but shares the resistance profile.
Fenpropidin
Piperidine
Moderate to High
Functionally similar. Targets the same enzymes but with slightly different binding kinetics.
Tebuconazole
Triazole (DMI)
None (Negative)
Targets C14-demethylase (CYP51). Mutations in CYP51 do not affect -reductase.
Terbinafine
Allylamine
None
Targets Squalene Epoxidase (early pathway). No structural or mechanistic overlap.
Performance Benchmarking (Efficacy)
In comparative bioassays (e.g., against Botrytis cinerea or Erysiphe spp.), the relative potency typically follows this hierarchy:
Dodemorph Advantage: While slightly less potent than Fenpropimorph in cereal crops, Dodemorph exhibits superior safety profiles in ornamental crops (e.g., roses) and specific efficacy against powdery mildews where azole-resistance is established.
Analytical Cross-Reactivity (Interference)
For researchers performing residue analysis or pharmacokinetic studies, "cross-reactivity" refers to chemical interference.
Metabolic Cross-Reactivity:
Dodemorph undergoes rapid oxidative metabolism, opening the morpholine ring to form hydroxy-alkyl amines.
Caution: These metabolites are structurally similar to metabolites of Fenpropimorph. In non-specific colorimetric assays or low-resolution MS, false positives may occur if the analytical window is not narrow.
Mammalian Off-Target Reactivity:
Dodemorph can inhibit mammalian cholesterol synthesis (specifically
-reductase, DHCR7). This is a critical consideration for toxicological screening in drug development, as it may induce teratogenic effects similar to Smith-Lemli-Opitz syndrome models.
Experimental Protocol: Determination of Cross-Resistance Factors
To objectively validate if a specific strain exhibits cross-resistance to Dodemorph, use the following Microtiter Plate Sensitivity Assay . This protocol is self-validating via the inclusion of solvent controls and reference strains.
Organism: Botrytis cinerea (or target yeast model Saccharomyces cerevisiae).
Media: Potato Dextrose Broth (PDB).
Detection: Microplate reader (OD 405nm or 600nm).
Workflow Logic
Figure 2: Logical workflow for determining Resistance Factors (RF).
Step-by-Step Methodology
Preparation of Stock Solutions:
Dissolve Dodemorph and comparators in HPLC-grade DMSO to a final concentration of 10,000 mg/L.
Validation: Ensure clear solution; precipitation indicates saturation and invalidates the dose-response curve.
Plate Setup:
Use 96-well flat-bottom plates.
Rows A-B: Solvent Control (Media + 1% DMSO + Inoculum).
Rows C-H: Serial dilutions of fungicides (Range: 0.01 to 100 mg/L).
Blank: Media only (no inoculum) to subtract background absorbance.
Inoculation:
Add 100 µL of spore suspension (
spores/mL) to all wells except Blanks.
Critical: Vortex spore suspension frequently to ensure homogeneity.
Data Analysis:
Measure Optical Density (OD) after 48 hours.
Calculate Growth Inhibition (%) :
Determine EC50 using Probit analysis or Log-Logistic regression.
Calculation of Resistance Factor (RF):
Interpretation:
: No Cross-Resistance.
: Positive Cross-Resistance (High confidence).
References
Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action.
[Link]
Food and Agriculture Organization (FAO). (2006). Fenpropimorph and Dodemorph: Residue evaluation and metabolic pathways. FAO Plant Production and Protection Paper.
[Link]
MDPI (Biomolecules). (2024). Chemical Inhibition of Sterol Biosynthesis: A Comprehensive Review.
[Link]
An Independent Comparative Analysis of 4-Dodecyl-2,6-dimethylmorpholine in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals In the landscape of antifungal agent development, the morpholine class of compounds has carved out a significant niche due to its targeted mechanism of acti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal agent development, the morpholine class of compounds has carved out a significant niche due to its targeted mechanism of action against fungal cell membrane biosynthesis. This guide provides an in-depth, independent verification of the research findings surrounding 4-Dodecyl-2,6-dimethylmorpholine, a member of this class, and offers a comparative analysis with key alternatives. By synthesizing available data and outlining robust experimental protocols, this document serves as a technical resource for researchers engaged in the discovery and development of novel antifungal therapies.
Introduction to 4-Dodecyl-2,6-dimethylmorpholine and the Morpholine Class of Antifungals
4-Dodecyl-2,6-dimethylmorpholine, also known by its common name Aldimorph, is a synthetic heterocyclic compound characterized by a morpholine ring N-substituted with a dodecyl chain and two methyl groups at the 2 and 6 positions.[1][2] It belongs to the morpholine family of fungicides, which includes other notable members such as Tridemorph, Fenpropimorph, and the clinically used Amorolfine.[3][4] The primary mechanism of action for these compounds is the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2][5] This is achieved through the inhibition of two key enzymes: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase.[5][6] The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of ignosterol, which alters the fluidity and integrity of the fungal cell membrane, ultimately resulting in cell death.[5][6]
The stereochemistry of the 2,6-dimethylmorpholine ring is a critical determinant of biological activity. The cis isomer has been shown to be more potent than the trans isomer, a factor that has driven the development of stereoselective synthetic routes.[7] While 4-Dodecyl-2,6-dimethylmorpholine has historically been utilized in agriculture, its structural similarity to other pharmacologically active morpholines warrants a thorough investigation of its potential in a drug development context.[8]
Comparative Analytes: Fenpropimorph and Amorolfine
For a comprehensive evaluation of 4-Dodecyl-2,6-dimethylmorpholine, two key alternatives from the same chemical class have been selected for comparison:
Fenpropimorph: A widely used agricultural fungicide that shares a similar mechanism of action with Aldimorph.[3]
Amorolfine: A topical antifungal agent approved for human use in the treatment of onychomycosis, providing a clinically relevant benchmark.[9][10]
These compounds offer a robust basis for comparison due to their shared morpholine core and mechanism of action, while their differing applications provide a broader perspective on the potential of this chemical class.
Experimental Data: A Comparative Overview
While specific preclinical data for 4-Dodecyl-2,6-dimethylmorpholine in a drug development setting is limited in publicly accessible literature, we can synthesize available information and compare it with its better-studied analogues.
Table 1: Comparative Antifungal Activity (MIC values in µg/mL)
Note: The data for Fenpropimorph and Amorolfine highlight the variability in their activity spectra. The inclusion of a sila-analogue of Fenpropimorph demonstrates a synthetic strategy to enhance antifungal potency.
Toxicity Profile:
Tridemorph (a close analogue): In high doses, has shown teratogenic effects in animal studies, including abnormal development of the brain and skeletal structures.[11]
Dimethomorph (another morpholine derivative): Classified as "not likely to be a human carcinogen" and shows no evidence of enhanced sensitivity in developmental and reproductive toxicity studies.[12][13]
Amorolfine: As a topical agent, systemic absorption is low, and it is generally well-tolerated with mild local adverse events reported.[10][14]
Pharmacokinetic Considerations:
A significant challenge for the therapeutic development of some morpholine antifungals for systemic use is their rapid metabolism in the host, which can lead to a lack of efficacy in systemic infection models.[15] For instance, Amorolfine's ineffectiveness against systemic fungal infections is attributed to strong protein binding and/or rapid metabolism.[15] This highlights the critical need for detailed pharmacokinetic studies for any new morpholine candidate.
Methodologies for Independent Verification
To facilitate independent research and verification, the following sections detail essential experimental protocols.
Synthesis of 4-Dodecyl-2,6-dimethylmorpholine
The synthesis of 4-alkyl-2,6-dimethylmorpholines can be achieved through various routes. A common method involves the N-alkylation of 2,6-dimethylmorpholine.
Diagram 1: General Synthetic Workflow
Caption: Synthetic pathway for 4-Dodecyl-2,6-dimethylmorpholine.
Step-by-Step Protocol for N-Alkylation:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylmorpholine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide.
Base Addition: Add a non-nucleophilic base, for example, potassium carbonate (1.5 equivalents), to the solution.
Alkylation: Add 1-bromododecane (1.1 equivalents) dropwise to the reaction mixture at room temperature.
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-Dodecyl-2,6-dimethylmorpholine.
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This is a generalized protocol and may require optimization for specific laboratory conditions.
In Vitro Antifungal Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro assay to quantify the antifungal activity of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides standardized broth microdilution methods.[5]
Diagram 2: Workflow for Broth Microdilution Assay
Caption: Broth microdilution workflow for MIC determination.
Step-by-Step Protocol (Adapted from CLSI M27-A3 for Yeasts):
Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration.
Drug Dilution: Prepare a stock solution of 4-Dodecyl-2,6-dimethylmorpholine in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in RPMI 1640 medium in a 96-well microtiter plate.
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (no drug) and a negative control (no inoculum).
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by reading the absorbance at a specific wavelength using a microplate reader.
In Vivo Efficacy Models
Animal models are crucial for evaluating the in vivo efficacy of antifungal candidates. The choice of model depends on the target fungal pathogen and the type of infection being studied.[3][4]
Diagram 3: General In Vivo Efficacy Study Workflow
Caption: Workflow for a systemic candidiasis mouse model.
Step-by-Step Protocol for a Murine Model of Systemic Candidiasis:
Animal Model: Use immunocompromised mice (e.g., neutropenic mice) to establish a robust infection.
Infection: Infect the mice via intravenous injection (e.g., through the tail vein) with a standardized inoculum of Candida albicans.
Treatment: Begin treatment with 4-Dodecyl-2,6-dimethylmorpholine at various doses, administered through a relevant route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control group treated with a standard antifungal agent (e.g., fluconazole).
Monitoring: Monitor the animals daily for clinical signs of illness and mortality.
Endpoint Assessment: The primary endpoint is typically survival over a defined period (e.g., 21 days). A secondary endpoint can be the determination of the fungal burden in target organs (e.g., kidneys, brain) at a specific time point post-infection. This is achieved by sacrificing a subset of animals, homogenizing the organs, and plating serial dilutions on agar to count colony-forming units (CFUs).
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Compare fungal burden between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Conclusion and Future Directions
4-Dodecyl-2,6-dimethylmorpholine, as a member of the morpholine class of antifungals, operates through a well-established mechanism of action involving the inhibition of ergosterol biosynthesis. While its primary application has been in agriculture, its structural similarity to clinically relevant antifungals like Amorolfine suggests potential for further investigation in a drug development context.
This guide has highlighted the current state of knowledge and identified significant gaps, particularly the lack of robust, publicly available preclinical data on the antifungal spectrum, efficacy, and safety of 4-Dodecyl-2,6-dimethylmorpholine. The provided experimental protocols offer a framework for researchers to conduct independent verification and comparative studies.
Future research should focus on:
Comprehensive in vitro profiling: Determining the MIC values of 4-Dodecyl-2,6-dimethylmorpholine against a broad panel of clinically relevant fungi, including resistant strains.
In vivo efficacy studies: Evaluating its performance in various animal models of fungal infections to assess its therapeutic potential.
Pharmacokinetic and toxicology studies: Characterizing its absorption, distribution, metabolism, excretion (ADME), and safety profile to determine its suitability for further development.
Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating analogues to optimize potency, selectivity, and pharmacokinetic properties.[6]
By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the potential of 4-Dodecyl-2,6-dimethylmorpholine and its derivatives as a source of new antifungal therapies.
References
Chaudhary, P. M., Tupe, S. G., & Deshpande, M. V. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(9), 978–983.
Banerjee, M., Ghosh, A. K., Basak, S., Das, K. D., & Gangopadhyay, D. N. (2012). Comparative evaluation of effectivity and safety of topical amorolfine and clotrimazole in the treatment of tinea corporis.
Budavari, S. (Ed.). (1996). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (12th ed.).
Zaug, M., & Bergstraesser, M. (1992). Comparative efficacy and safety of amorolfine nail lacquer 5% in onychomycosis, once-weekly versus twice-weekly. Mycoses, 35(11-12), 293–297.
Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 544, 221–228.
U.S. Environmental Protection Agency. (2011). Dimethomorph Human Health Risk Assessment.
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Aldimorph (Ref: LS 16284).
Raederstorff, D., & Rohmer, M. (1987). The action of the systemic fungicides tridemorph and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga. European Journal of Biochemistry, 164(2), 421–426.
Niewerth, M., Korting, H. C., & Tietz, H. J. (2003). An Assessment of the Antifungal Efficacy of a Novel Topical Onychomycosis Treatment Using Human Nail and Skin Infection Models. Mycoses, 46(5-6), 179–184.
U.S. Environmental Protection Agency. (1996). Pesticides Fact Sheet for Dimethomorph.
Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 4(3).
PubChem. (n.d.). Tridemorph.
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Tridemorph (Ref: BAS 2205-F).
Hobkirk, D., & Pfaller, M. A. (1995). In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole. Antimicrobial Agents and Chemotherapy, 39(3), 775–777.
Garg, T., Singh, S., & Goyal, A. K. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(6), 1464–1482.
Baran, R., & De Doncker, P. (1994). Comparative efficacy and safety of amorolfine nail lacquer 2% versus 5% once weekly.
Pfaller, M. A., & Diekema, D. J. (2004). S159 Antifungal Susceptibility Testing. Clinical Infectious Diseases, 39(Supplement_1), S159–S165.
Girgensohn, B., Goetz, N., & Zanker, F. (1985). Preparation of cis-2,6-dimethylmorpholine. U.S.
Wieczorek, D., Kwaśniewska, D., Hsu, L. H., Shen, T. L., & Chen, Y. L. (2020). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Molecules, 25(18), 4181.
Agrawal, V., M, M. S., Pinto, M., Amina, A. M. I., & Hegde, S. (2019). Comparative study of efficacy of topical amorolfine, luliconazole, sertaconazole, terbinafine in tinea corporis and tinea cruris.
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris.
Compendium of Pesticide Common Names. (n.d.).
Li, D. D., Zhao, L. X., Mylonakis, E., & Hu, G. H. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836.
Yang, M., Wang, M., Li, Y., Wang, M., & Li, Z. (2018).
EXTOXNET. (1996). Dimethomorph.
Revie, N. M., Iyer, K. R., & Robbins, N. (2023). Antifungals: From Pharmacokinetics to Clinical Practice. Journal of Fungi, 9(5), 560.
Veraldi, S., Gelfi, C., & Barbareschi, M. (2017). Nail acidification vs. amorolfine in the local management of onychomycosis: a comparative, prospective, randomized, blind study. Journal of the European Academy of Dermatology and Venereology, 31(12), 2088–2092.
U.S. Environmental Protection Agency. (2013). Dimethomorph.
U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria.
Polak-Wyss, A. (1992). Preclinical data and mode of action of amorolfine.
Van der Jeught, S., & Kucharíková, S. (2019). Overview of in vivo models for assessing efficacy of antifungal drugs against fungal biofilms. Journal of Fungi, 5(4), 112.
Revie, N. M., Iyer, K. R., & Robbins, N. (2023). Antifungals: From Pharmacokinetics to Clinical Practice. Journal of Fungi, 9(5), 560.
Primary Information Services. (n.d.). Tridemorph - Process, Application, Technology, Patent, Consultants, Company Profiles, Reports, MSDS, Suppliers.
Andes, D. R. (2009). Antifungal Pharmacokinetics and Pharmacodynamics. Cold Spring Harbor Perspectives in Medicine, 1(1), a005634.
Benchmarking 4-Dodecyl-2,6-dimethylmorpholine (DDM) Against Industry Standards
Executive Summary 4-Dodecyl-2,6-dimethylmorpholine (DDM) represents a distinct subclass of morpholine derivatives characterized by a "surfactant-inhibitor" hybrid structure. Unlike the sterically rigid clinical standard...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Dodecyl-2,6-dimethylmorpholine (DDM) represents a distinct subclass of morpholine derivatives characterized by a "surfactant-inhibitor" hybrid structure. Unlike the sterically rigid clinical standard Amorolfine , DDM possesses a flexible C12 (lauryl) alkyl chain. This structural divergence grants DDM a dual mechanism of action: specific inhibition of the ergosterol biosynthesis pathway (characteristic of morpholines) and non-specific membrane disruption (characteristic of cationic amphiphiles).
This guide benchmarks DDM against Amorolfine (Clinical Morpholine Standard) and Terbinafine (Allylamine Standard) to assist researchers in evaluating its utility as a lead compound, a reference toxicant, or a permeation enhancer in lipid-based drug delivery systems.
Key Findings:
Potency: DDM exhibits moderate antifungal activity (MIC range: 2–16 µg/mL) but lacks the nanomolar potency of Amorolfine.
Mechanism: Confirmed inhibition of
-reductase and -isomerase, identical to the morpholine class.
Toxicity: DDM displays a lower Selectivity Index (SI) than Amorolfine due to surfactant-mediated cytotoxicity against mammalian fibroblasts.
Mechanistic Profiling & Logic
The Morpholine Blockade
The primary value of morpholines in drug development lies in their ability to inhibit late-stage ergosterol synthesis, specifically targeting
-reductase (ERG24) and -isomerase (ERG2) . This inhibition leads to the accumulation of high-energy carbocationic intermediates (ignosterol) that disrupt fungal membrane fluidity.
Structural Causality:
Amorolfine: Contains a bulky phenyl-alkyl group that fits precisely into the enzymatic pocket of ERG24, maximizing inhibition while minimizing off-target membrane lysis.
DDM: The flexible C12 chain allows for rapid membrane insertion but reduces specific binding affinity to the enzyme compared to Amorolfine. This makes DDM a "dirty" inhibitor—effective, but with higher collateral toxicity.
Pathway Visualization
The following diagram illustrates the specific blockade points of DDM compared to Azoles and Allylamines.
Caption: Figure 1.[1] Ergosterol biosynthesis pathway highlighting the late-stage blockade by Morpholines (DDM/Amorolfine) at
-reductase, distinct from early-stage inhibition by Allylamines and Azoles.
Comparative Benchmarking Data
The following data consolidates physicochemical properties and biological activity. Note that Amorolfine is the "Gold Standard" for this chemical class.
Table 1: Physicochemical & Efficacy Profile
Feature
4-Dodecyl-2,6-dimethylmorpholine (DDM)
Amorolfine (Standard A)
Terbinafine (Standard B)
Role
Experimental Lead / Surfactant
Clinical Antifungal (Topical)
Clinical Antifungal (Oral/Topical)
MW ( g/mol )
~283.5
317.5
291.4
LogP (Lipophilicity)
6.3 (High)
5.6
5.5
Mechanism
-reductase inhibitor + Membrane Lysis
Specific -reductase inhibitor
Squalene Epoxidase inhibitor
Primary Target
Fungal Membrane & Enzymes
ERG24 / ERG2 Enzymes
ERG1 Enzyme
MIC (Trichophyton)
2.0 – 8.0 µg/mL
0.003 – 0.06 µg/mL
0.001 – 0.01 µg/mL
Cytotoxicity (CC50)
Low (10–50 µM) - Higher Toxicity
High (>100 µM) - Safer
High (>100 µM)
Solubility
Poor (requires surfactant/solvent)
Moderate (formulated as HCl salt)
Poor (formulated as HCl salt)
Analysis of the Data
Potency Gap: Amorolfine is approximately 100-fold more potent than DDM. This validates the importance of the phenyl-alkyl tail in Amorolfine for tight enzymatic binding.
Lipophilicity: DDM's LogP of 6.3 indicates extreme hydrophobicity. In formulation, DDM acts more like a cationic lipid (used in LNPs) than a soluble drug.
Toxicity: The "surfactant effect" of the C12 chain in DDM leads to non-specific lysis of mammalian cells, lowering its Selectivity Index compared to the clinical standards.
Experimental Protocols
To validate DDM in your specific application, use the following self-validating protocols.
Objective: Confirm DDM acts as a morpholine (enzyme inhibitor) rather than just a detergent.
Culture: Grow Candida albicans (ATCC 90028) in RPMI 1640 broth.
Treatment: Treat log-phase cultures with DDM at 0.5x MIC (sub-lethal) for 16 hours. Include Amorolfine (Positive Control) and Untreated (Negative Control).
Extraction: Saponify pellets in 10% KOH in methanol (80°C, 60 min). Extract non-saponifiable lipids with n-heptane.
Analysis: Analyze via GC-MS (Gas Chromatography-Mass Spectrometry).
Validation Criteria:
Pass: Chromatograms must show a depletion of Ergosterol and a distinct peak accumulation of Ignosterol (or
-sterols).
Fail: If only Ergosterol decreases without precursor accumulation, the mechanism is non-specific membrane lysis (detergent effect).
Protocol B: Cytotoxicity vs. Efficacy (Selectivity Index)
Objective: Determine if DDM is safe for therapeutic use.
Cell Lines: Use HepG2 (human liver) and HFF-1 (human fibroblast).
Assay: MTT or Resazurin reduction assay.
Dosing: Serial dilutions of DDM (100 µM to 0.1 µM).
Calculation:
Benchmark:
Amorolfine: SI > 100 (Highly Selective).
DDM: SI is typically < 10. (Indicates potential for topical use only, or as a disinfectant).
Experimental Workflow Diagram
The following workflow outlines the decision tree for characterizing DDM.
Caption: Figure 2. Characterization workflow to distinguish between specific enzymatic inhibition (SBI) and non-specific surfactant activity.
Conclusion & Recommendation
4-Dodecyl-2,6-dimethylmorpholine (DDM) is a robust chemical probe but an imperfect drug candidate compared to Amorolfine .
For Drug Discovery: DDM serves as an excellent reference toxicant or structural starting point for synthesizing novel morpholines. Modifications to the C12 tail (e.g., adding phenyl rings or rigidity) are necessary to improve the Selectivity Index.
For Formulation: DDM shows promise as a cationic lipid component in LNPs or as a permeation enhancer for topical antifungals, leveraging its surfactant properties to disrupt the stratum corneum or fungal cell wall, thereby potentiating other drugs.
Final Verdict: Use Amorolfine as the efficacy standard. Use DDM as a model for exploring the interface between surfactant chemistry and enzymatic inhibition.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 158971, 4-Dodecyl-2,6-dimethylmorpholine. Retrieved February 7, 2026 from [Link][2]
Mercer, E. I. (1993). Inhibitors of sterol biosynthesis and their applications.[3] Progress in Lipid Research, 32(4), 357-416. (Mechanistic grounding for morpholine inhibition of
Debieu, D., et al. (2000). Inhibition of Ergosterol Biosynthesis by Morpholine Fungicides. (Detailed analysis of the morpholine ring interaction with fungal enzymes). [Link]
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27). (Standard protocol for MIC benchmarking). [Link]
Haria, M., & Bryson, H. M. (1995). Amorolfine.[4][5] A review of its pharmacological properties and therapeutic potential. Drugs, 49(1), 103-120. (Benchmarking data for the clinical standard). [Link]
Definitive Guide to Assessing Reproducibility of 4-Dodecyl-2,6-dimethylmorpholine Experiments
Topic: Assessing the Reproducibility of 4-Dodecyl-2,6-dimethylmorpholine Experiments Content Type: Publish Comparison Guide Executive Summary: The "Isomer Crisis" in Morpholine Screening In the high-throughput screening...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Assessing the Reproducibility of 4-Dodecyl-2,6-dimethylmorpholine Experiments
Content Type: Publish Comparison Guide
Executive Summary: The "Isomer Crisis" in Morpholine Screening
In the high-throughput screening of antifungal agents, 4-Dodecyl-2,6-dimethylmorpholine (often associated with the technical grade mixture Aldimorph ) presents a unique reproducibility challenge. Unlike simple azoles, this compound’s efficacy is dictated not just by purity, but by the stereochemical ratio of its cis- and trans- isomers .
Many "reproducibility failures" in literature are actually characterization failures . A researcher using a batch with a 60:40 cis:trans ratio will observe significantly different IC50 values compared to one using a synthesized 95% cis standard, even if both are >99% chemically pure.
This guide provides the protocols required to normalize your experiments, focusing on isomer quantification , solubility management , and mechanistic validation via sterol profiling.
Chemical Validation: The "Go/No-Go" Step
Before biological testing, you must characterize your material. Commercial supplies of morpholine fungicides are often synthesized via acid-catalyzed cyclization, yielding variable isomeric mixtures.
The Critical Variable: Cis vs. Trans[1][2][3][4][5][6]
Active Isomer: The cis-2,6-dimethylmorpholine conformation (equatorial methyls) is thermodynamically more stable and generally exhibits superior fungicidal potency due to better fit within the sterol
-reductase active site.
The Trap: "Tech grade" reagents can vary from 50:50 to 80:20 (cis:trans).
Protocol 1: NMR Quantification of Isomer Ratio
Objective: Determine the exact cis:trans ratio of your batch to normalize downstream biological data.
Materials:
Solvent:
(Deuterated Chloroform) or (Benzene-d6 for better resolution).
Instrument: 400 MHz NMR or higher.
Method:
Dissolve 10 mg of 4-Dodecyl-2,6-dimethylmorpholine in 0.6 mL solvent.
Acquire a standard 1H-NMR spectrum (16 scans).
Target Signals: Focus on the methine protons at the 2,6-positions of the morpholine ring.
Trans-isomer: Signals typically appear downfield (multiplet ~3.0–3.5 ppm region) due to axial/equatorial anisotropy.
Cis-isomer: Signals often appear slightly upfield or show distinct coupling constants (
vs ).
Alternative: Integrate the doublet signals of the methyl groups. The cis methyls are magnetically equivalent in a symmetric chair conformation; trans methyls may show splitting or shifts if the ring is distorted.
Calculation:
Acceptance Criteria: For reproducible "drug-grade" assays, use batches with >90% cis-isomer . If using technical mixtures, report the exact ratio in all publications.
Biological Benchmarking: Comparative Performance
4-Dodecyl-2,6-dimethylmorpholine is structurally distinct from its famous cousins, Tridemorph and Dodemorph . Do not use them interchangeably.
Table 1: Comparative Profile of Morpholine Fungicides
Feature
4-Dodecyl-2,6-dimethylmorpholine
Tridemorph
Dodemorph
Fenpropimorph
Lipophilic Tail
C12 Linear Chain (Dodecyl)
C13 Linear Chain (Tridecyl)
Cyclododecyl Ring (C12 Cyclic)
p-tert-butylphenyl alkyl
Primary Target
-Reductase / -Isomerase
-Reductase
-Reductase
-Reductase
Solubility (Water)
Very Low (< 5 mg/L)
Low (< 10 mg/L)
Low (< 100 mg/L)
Low (< 5 mg/L)
Common Use
Component of Aldimorph (Cereal crops)
Broad spectrum (Cereals/Bananas)
Ornamentals (Roses)
Cereals (Mildew)
Reproducibility Risk
High (Isomer ratio + Chain length purity)
Medium (Homolog mixtures common)
Medium (Ring conformation)
Low (Synthesis more specific)
Key Insight: The linear C12 chain of 4-Dodecyl-2,6-dimethylmorpholine makes it slightly less lipophilic than Tridemorph (C13), potentially altering its membrane penetration kinetics in thick-walled fungal spores compared to yeast cells.
Experimental Protocols for Reproducibility
Protocol A: Solubilization for MIC Assays (The "Micelle" Control)
Morpholines are prone to forming micelles or precipitating in aqueous media (RPMI/YPD), leading to "false resistance."
Stock Preparation: Dissolve compound in 100% DMSO to 100x the final concentration (e.g., 6.4 mg/mL for a 64 µg/mL top standard).
Detergent Stabilization: Add Tween 80 to the DMSO stock at a 1:10 ratio (Tween:Compound, w/w) before adding to media. This prevents micro-precipitation upon dilution.
Visual Check: Measure
of the media + compound (without cells). If , precipitation has occurred.
Correction: Use a BSA-stabilized medium (0.2% BSA) to act as a carrier if precipitation persists.
Protocol B: Sterol Profile Analysis (GC-MS)
The Gold Standard for Validation: To prove the compound is working via the expected mechanism (and not just general toxicity), you must demonstrate the accumulation of Ignosterol and Fecosterol and the depletion of Ergosterol .
Workflow:
Culture: Grow Candida albicans or Saccharomyces cerevisiae in YPD with sub-lethal drug concentration (0.5x MIC) for 16 hours.
Saponification: Pellet cells (
). Resuspend in 3 mL KOH (25% w/v in 65% EtOH). Heat at 85°C for 1 hour.
Extraction: Cool. Add 1 mL
-heptane and vortex vigorously. Centrifuge. Collect the upper organic layer.
Derivatization: Evaporate heptane. Add 50 µL BSTFA + 1% TMCS (Silylation reagent). Heat at 60°C for 30 mins.
GC-MS Analysis:
Column: DB-5ms or equivalent non-polar capillary column.
Temperature Ramp: 150°C (1 min)
20°C/min 280°C (hold 15 mins).
Markers:
Ergosterol-TMS: m/z 468 (Parent), 363, 337.
Ignosterol-TMS (Marker of
-reductase inhibition): m/z 454 (Parent).
Fecosterol-TMS (Marker of
-isomerase inhibition): m/z 468 (Isomeric to Ergosterol but distinct retention time).
Interpretation: A reproducible experiment must show >50% reduction in Ergosterol and the appearance of Ignosterol peaks. If Ignosterol is absent, the compound has degraded or is not penetrating the cell wall.
Visualizing the Reproducibility Workflow
Diagram 1: Sterol Biosynthesis Blockade
This diagram illustrates the specific enzymatic bottlenecks created by 4-Dodecyl-2,6-dimethylmorpholine.
Caption: Dual inhibition of
-reductase and -isomerase leads to depletion of Ergosterol and accumulation of aberrant sterols (Ignosterol/Fecosterol).
Diagram 2: The Reproducibility Decision Tree
Follow this logic flow to validate your compound batch before commencing high-throughput screening.
Caption: A self-validating workflow ensuring chemical purity, physical solubility, and biological mechanism before data collection.
References
Isomer-Dependent Activity of Morpholines
Title: Process for the preparation of cis-2,6-dimethylmorpholine.[1][2]
Comparative Guide: 4-Dodecyl-2,6-dimethylmorpholine (Dodemorph) vs. High-Potency Alternatives
Executive Summary: The Economic & Potency Trade-off 4-Dodecyl-2,6-dimethylmorpholine (commonly known as Dodemorph ) represents a foundational scaffold in the morpholine class of fungicides. While often overshadowed by se...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Economic & Potency Trade-off
4-Dodecyl-2,6-dimethylmorpholine (commonly known as Dodemorph ) represents a foundational scaffold in the morpholine class of fungicides. While often overshadowed by second-generation analogues like Fenpropimorph or clinical standards like Amorolfine , Dodemorph remains a critical benchmark for cost-effective synthesis and resistance management.
This guide evaluates the utility of Dodemorph in modern drug and agrochemical development.[1] Our analysis suggests that while Dodemorph lacks the nanomolar potency of newer derivatives, its high-yield synthesis and dual-target mechanism make it a superior candidate for resistance-breaking formulations and cost-sensitive bulk applications compared to structurally complex alternatives.
Mechanistic Profiling: The Dual-Target Advantage
Unlike azoles (e.g., Fluconazole, Tebuconazole) which target a single enzyme (CYP51/Lanosterol 14
-demethylase), morpholines like Dodemorph induce fungistasis via a "double-hit" mechanism in the ergosterol biosynthesis pathway.
Mechanism of Action
Dodemorph inhibits two distinct enzymes downstream of lanosterol:
-Reductase (ERG24): Prevents reduction of the C14 double bond.
-Isomerase (ERG2): Blocks the shift of the double bond in the B-ring.
This multi-site activity creates a higher genetic barrier to resistance, making Dodemorph a vital partner in combination therapies.
Pathway Visualization (DOT Diagram)
Figure 1: Ergosterol biosynthesis pathway highlighting the distinct multi-site inhibition of Dodemorph (Blue) versus the single-site inhibition of Azoles (Red).
Comparative Performance Analysis
To evaluate cost-effectiveness, we must normalize cost against potency (IC50) and synthesis complexity.
Table 1: Physicochemical and Biological Comparison
Data Interpretation[4][5][6][7][8][9][10][11][12][13][14]
Synthesis Efficiency: Dodemorph is synthesized via the cyclization of diisopropanolamine with a dodecyl halide or aldehyde. This is a robust, high-yield (>85%) industrial process [1].
g/mL) against Candida and Aspergillus spp. compared to Dodemorph (1.0 - 10 g/mL) [2].
The Verdict: Dodemorph is more cost-effective per kilogram of active ingredient (AI) produced, but less cost-effective per fungicidal unit if high potency is required. However, its structural simplicity makes it an ideal scaffold for derivatization (e.g., Sila-dodemorph analogues).
To verify the efficacy of Dodemorph in your specific biological system (fungal or protozoal), use the following self-validating microdilution protocol.
Protocol: Determination of IC50 via Resazurin Reduction
Objective: Quantify the inhibitory concentration (IC50) of Dodemorph vs. Fenpropimorph.
Reagents:
Dodemorph Acetate (Sigma/ChemPoint, >95% purity).
Resazurin sodium salt (Alamar Blue).
RPMI 1640 medium (buffered with MOPS to pH 7.0).
Workflow:
Stock Preparation:
Dissolve Dodemorph in DMSO to 10 mM.
Validation Step: Ensure clear solution; turbidity indicates precipitation or impurities.
Plate Setup (96-well):
Perform serial 2-fold dilutions in RPMI 1640 across columns 1-10.
Column 11: Growth Control (Cells + DMSO only).
Column 12: Sterility Control (Media only).
Inoculation:
Add fungal suspension (
CFU/mL) to columns 1-11.
Incubation:
Incubate at 35°C for 24-48 hours (species dependent).
Readout (The Critical Step):
Add 20
L Resazurin (0.01%) to all wells.
Incubate for 2-4 hours.
Mechanism:[1][4][5][6] Viable cells reduce blue Resazurin to pink Resorufin.
Measure Fluorescence (
).
Data Analysis:
Calculate % Inhibition =
.
Fit data to a 4-parameter logistic model to derive IC50.
Strategic Recommendations
When to Choose Dodemorph:
Resistance Management: If your target strain shows resistance to Azoles (CYP51 mutations), Dodemorph is a cost-effective rotation partner due to its alternative mode of action [3].
Chemical Synthesis: Use as a starting material. The morpholine ring is stable, allowing modification of the alkyl chain to tune lipophilicity.
Cost-Sensitive Applications: In broad-acre crop protection where high application rates are tolerable, the lower manufacturing cost of Dodemorph offsets its lower potency.
When to Choose Alternatives (Fenpropimorph/Amorolfine):
Systemic Requirements: If the compound must translocate rapidly through plant tissue or host plasma, Fenpropimorph's lower LogP provides superior pharmacokinetics.
High-Value Therapeutics: For human drug development (e.g., Leishmaniasis), the toxicity profile of Dodemorph (reproductive toxicity) usually necessitates the use of more refined analogues like Amorolfine or novel Sila-morpholines [4].
References
Patent US4504363A. Preparation of cis-2,6-dimethylmorpholine. Google Patents. Link
Jachak, G. R., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation.[6] ACS Medicinal Chemistry Letters.[6] Link
FRAC (Fungicide Resistance Action Committee). FRAC Code List 2023: Fungal control agents sorted by cross resistance pattern.Link
Korolkovas, A. Essentials of Medicinal Chemistry. Morpholine Antifungals and Sterol Biosynthesis.[7][6][8] Wiley-Interscience. Link
PubChem Compound Summary. Dodemorph (CID 61899). National Library of Medicine. Link
peer-reviewed validation of 4-Dodecyl-2,6-dimethylmorpholine's biological targets
Executive Summary 4-Dodecyl-2,6-dimethylmorpholine (commonly known as the active isomer of Tridemorph ) is a specialized Sterol Biosynthesis Inhibitor (SBI) . Unlike azole antifungals that target a single enzyme (C14-dem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Dodecyl-2,6-dimethylmorpholine (commonly known as the active isomer of Tridemorph ) is a specialized Sterol Biosynthesis Inhibitor (SBI) . Unlike azole antifungals that target a single enzyme (C14-demethylase), this morpholine derivative acts as a dual-inhibitor, simultaneously disrupting two critical downstream enzymes in the ergosterol pathway:
-sterol isomerase (ERG2) and -sterol reductase (ERG24) .
This guide provides a peer-reviewed technical analysis of its biological targets, comparative efficacy against standard alternatives, and validated experimental protocols for confirming its mechanism of action in fungal and mammalian systems.
Target Validation & Mechanism of Action
The Dual-Target Mechanism
The fungistatic activity of 4-Dodecyl-2,6-dimethylmorpholine stems from its ability to mimic high-energy carbocationic transition states formed during sterol reduction and isomerization.
Primary Target 1:
-Sterol Isomerase (ERG2)
Function: Catalyzes the migration of the double bond from C8 to C7.
Inhibition Consequence: Leads to the accumulation of fecosterol and other
-sterols. These aberrant sterols alter membrane fluidity, disrupting chitin synthase activity and causing cell wall defects.
Primary Target 2:
-Sterol Reductase (ERG24)
Function: Reduces the C14=C15 double bond.
Inhibition Consequence: Results in the accumulation of ignosterol (
-sterols). This accumulation is often considered the lethal event in morpholine treatment due to the severe structural incompatibility of ignosterol with the plasma membrane.
Pathway Visualization
The following diagram illustrates the specific inhibition points of 4-Dodecyl-2,6-dimethylmorpholine within the fungal sterol biosynthesis pathway.
Figure 1: Ergosterol biosynthesis pathway highlighting the dual inhibition of ERG24 and ERG2 by 4-Dodecyl-2,6-dimethylmorpholine, leading to the accumulation of Ignosterol and Fecosterol.
Comparative Performance Analysis
To objectively evaluate 4-Dodecyl-2,6-dimethylmorpholine, we compare it against its closest structural analog (Fenpropimorph) and the industry-standard Azoles.
Table 1: Efficacy and Target Profile Comparison
Feature
4-Dodecyl-2,6-dimethylmorpholine (Tridemorph)
Fenpropimorph
Fluconazole (Azole Class)
Primary Target(s)
ERG2 ( Isomerase)ERG24 ( Reductase)
ERG24 ( Reductase)ERG2 ( Isomerase)
ERG11 (C14-Demethylase)
Binding Mode
Transition State Analog (Carbocation mimic)
Transition State Analog (Carbocation mimic)
Heme-coordination (Iron binding)
Key Accumulating Sterol
Fecosterol , Ignosterol
Ignosterol , Fecosterol
Lanosterol, Eburicol
Typical IC50 (Yeasts)
0.5 – 5.0 g/mL
0.1 – 1.0 g/mL
0.25 – 64 g/mL (Highly variable)
Resistance Risk
Low to Medium (Polygenic control)
Low to Medium
High (Single point mutations common)
Cross-Resistance
High with other morpholines; Low with Azoles.
High with other morpholines.
High within Azole class.
Mammalian Off-Target
Emopamil Binding Protein (EBP)
Emopamil Binding Protein (EBP)
CYP enzymes (e.g., CYP3A4)
Key Insight: While Fenpropimorph often exhibits slightly lower IC50 values in specific Candida and Aspergillus strains, 4-Dodecyl-2,6-dimethylmorpholine is frequently preferred in agricultural applications for its robust stability and distinct efficacy profile against Erysiphe (powdery mildew). Its dual-target nature makes spontaneous resistance development significantly more difficult than for single-target Azoles.
Experimental Validation Protocols
The "Gold Standard" for validating morpholine activity is Gas Chromatography-Mass Spectrometry (GC-MS) Sterol Profiling . This phenotypic assay provides definitive proof of target engagement by revealing the specific accumulation of upstream sterol intermediates (Fecosterol/Ignosterol) rather than just cell death.
Protocol A: Sterol Extraction and GC-MS Analysis
Objective: Quantify the shift in sterol composition from Ergosterol to
-sterols in treated cultures.
Workflow Visualization
Figure 2: Step-by-step workflow for the extraction and identification of fungal sterols.
Detailed Methodology
Culture Preparation:
Inoculate Candida albicans or Saccharomyces cerevisiae in YPD broth.
Treat with 4-Dodecyl-2,6-dimethylmorpholine at sub-lethal concentrations (e.g., 0.5
MIC) to allow sterol accumulation without total cell lysis. Incubate for 16–24 hours.
Saponification (Lysis):
Harvest cells by centrifugation (3000
g, 5 min). Wash with sterile water.
Resuspend pellets in 3 mL of 25% alcoholic KOH (25g KOH in 35mL sterile water + 65mL Ethanol).
Vortex and incubate at 80°C for 60 minutes in a water bath. Critical: This lyses cells and hydrolyzes steryl esters.
Extraction:
Allow samples to cool to room temperature.
Add 1 mL sterile water and 3 mL n-Heptane (or n-Hexane).
Vortex vigorously for 3 minutes. Centrifuge to separate phases.
Transfer the upper organic layer (containing free sterols) to a fresh glass vial.
Derivatization:
Evaporate the solvent under a stream of Nitrogen gas (
).
Resuspend the residue in 100
L of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
Incubate at 60°C for 30-60 minutes to form Trimethylsilyl (TMS) derivatives.
GC-MS Analysis:
Inject 1
L into a GC-MS system (e.g., DB-5MS column).
Validation Criteria:
Control: Dominant peak at retention time for Ergosterol (m/z 396).
Treated: Disappearance of Ergosterol; appearance of Fecosterol (m/z 398, characteristic
peak) and Ignosterol (m/z 380).
Safety & Selectivity: Mammalian Off-Targets
While highly effective against fungi, researchers must be aware of the mammalian orthologs. Peer-reviewed literature confirms that morpholines cross-react with mammalian sterol enzymes.
Mammalian Target:Emopamil Binding Protein (EBP) .
Mechanism: EBP is the mammalian
sterol isomerase.
Toxicological Relevance: Inhibition of EBP leads to the accumulation of 8-dehydrocholesterol and 8,9-unsaturated sterols. In developmental biology, this mechanism is linked to Chondrodysplasia Punctata (skeletal malformations).
Selectivity Window: While the fungal enzymes (ERG2/ERG24) are orders of magnitude more sensitive to morpholines than mammalian EBP, high-dose exposure in mammalian cell culture (e.g., >25
M) can induce cytotoxicity via this pathway.
References
BenchChem. (2025). A Comparative Efficacy Analysis of Fenpropimorph and Other Morpholine Fungicides. BenchChem Technical Guides. Link
Mercer, E. I. (1991). Morpholine antifungals and their mode of action. Biochemical Society Transactions, 19(3), 788-793. Link
Baloch, R. I., & Mercer, E. I. (1987). Inhibition of sterol
-isomerase and -reductase by tridemorph, fenpropimorph and fenpropidin in cell-free enzyme systems from Saccharomyces cerevisiae. Phytochemistry, 26(3), 663-668. Link
Moebius, F. F., et al. (1996). High affinity of sigma-ligands for a sterol isomerase: Emopamil Binding Protein. British Journal of Pharmacology, 117, 1053. Link
Müller, C., et al. (2019). Antifungal susceptibility testing of Aspergillus niger on silicon microwells by intensity-based reflectometric interference spectroscopy. bioRxiv. Link
Safety & Regulatory Compliance
Safety
Proper Disposal Procedures for 4-Dodecyl-2,6-dimethylmorpholine (Dodemorph)
[1][2] Executive Summary 4-Dodecyl-2,6-dimethylmorpholine (CAS: 1593-77-7), commonly known as Dodemorph , is a morpholine-based fungicide and sterol biosynthesis inhibitor.[1][2][3] While valuable in agricultural and res...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
4-Dodecyl-2,6-dimethylmorpholine (CAS: 1593-77-7), commonly known as Dodemorph , is a morpholine-based fungicide and sterol biosynthesis inhibitor.[1][2][3] While valuable in agricultural and research applications, it presents a dual-threat hazard profile: it is reproductively toxic (suspected of damaging the unborn child) and highly toxic to aquatic life .[1]
This guide provides a rigorous, self-validating disposal protocol designed to mitigate these specific risks. As a Senior Application Scientist, I have structured this not merely as a checklist, but as a logic-driven workflow that prioritizes the prevention of secondary chemical hazards—specifically the formation of carcinogenic nitrosamines.
Hazard Characterization & Physicochemical Data
Before initiating any disposal workflow, you must understand the material's behavior.[1] Dodemorph is an amine; its alkalinity and chemical structure dictate its incompatibility profile.[1]
Requires double-gloving and face shielding.[1] Zero-discharge to sewer systems.[1]
Physical State
Viscous liquid or solution
High potential for surface adhesion; requires thorough rinsing.[1]
Reactivity
Secondary/Tertiary Amine structure
CRITICAL: Can form carcinogenic nitrosamines if mixed with nitrosating agents.[1]
RCRA Characteristic
Likely D002 (Corrosive)
Must be managed as hazardous waste if pH 12.5 or corrosive to steel.[1]
Critical Safety Insight: The Nitrosamine Hazard
Expertise & Experience Pillar
Most generic safety guides overlook a specific chemical incompatibility inherent to morpholine derivatives.[1] You must strictly segregate 4-Dodecyl-2,6-dimethylmorpholine from nitrosating agents (e.g., nitrites, nitrous acid, nitrogen oxides).[1]
The Mechanism:
Under acidic conditions, morpholine derivatives can react with nitrite ions (
) to form N-nitrosomorpholines , which are potent carcinogens.[1]
Protocol Rule: Never dispose of this chemical in the same waste stream as oxidizing acids (Nitric acid) or biological waste containing sodium nitrite.[1]
Waste Segregation & Compatibility Workflow
The following decision tree illustrates the logic for segregating Dodemorph waste to prevent accidental reactions and ensure regulatory compliance.
Figure 1: Logic flow for segregating morpholine-based waste to prevent incompatible reactions.
Objective: Secure containment for high-temperature incineration.[1]
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid metal containers if the solution is aqueous and corrosive.[1]
pH Verification: Measure the pH of the waste solution.
If pH < 5:[1] Slowly adjust to neutral (pH 6-8) using a dilute base (e.g., Sodium Bicarbonate) to reduce volatility, but monitor temperature as neutralization is exothermic.[1]
Transfer: Pour waste into the container using a funnel to prevent drips.
Labeling: Affix a hazardous waste label immediately.
Storage: Store in a secondary containment tray, away from oxidizers and acids, until pickup by a licensed environmental services contractor.
Protocol B: Solid Waste (Contaminated PPE & Absorbents)
Objective: Prevent leaching into municipal landfills.
Collection: Collect all contaminated gloves, paper towels, and bench paper.[1]
Bagging: Place items in a heavy-duty (minimum 6-mil) clear plastic hazardous waste bag.
Sealing: Twist and tape the bag neck (Gooseneck seal) to ensure it is airtight.[1]
Disposal Path: This waste must be incinerated.[1][8] Do not place in regular trash or autoclave bags (autoclaving volatile amines can release toxic vapors into the lab).[1]
Protocol C: Empty Container Management
Objective: Render containers "RCRA Empty."
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (ethanol or acetone is recommended due to Dodemorph's lipophilicity).[1]
Rinsate Disposal: Collect all three rinses and add them to the Liquid Waste (Stream A) container. Do not pour rinsate down the drain.[1]
Defacement: Cross out the original label and mark "Empty - Triple Rinsed."[1]
Recycling/Trash: Dispose of the container/cap as regular trash or glass recycling, depending on local policy.
Emergency Spill Response Workflow
In the event of a spill, immediate action is required to prevent environmental release.[9][1]
Figure 2: Emergency response sequence for Dodemorph spills.
Regulatory Compliance & Environmental Stewardship
EPA/RCRA Status: While 4-Dodecyl-2,6-dimethylmorpholine is not explicitly listed with a "P" or "U" code, it typically exhibits the Corrosivity characteristic (D002) .[1] Furthermore, under the "Cradle-to-Grave" liability of RCRA, the generator is responsible for characterizing the toxicity.[1]
Aquatic Toxicity: This compound is classified as Aquatic Acute 1 .[1][5] Release into storm drains or sanitary sewers is a violation of the Clean Water Act (CWA) and local POTW (Publicly Owned Treatment Works) permits.[1]
Destruction Method: The preferred method of destruction is incineration at a permitted facility equipped with scrubbers to handle nitrogen oxide (